2-Hexyn-1-ol, 6-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
77877-57-7 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6-phenylhex-2-yn-1-ol |
InChI |
InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1,4,8,11H2 |
InChI Key |
VNSKHJLAHYXICB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC#CCO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Analysis of Phenyl-Substituted Alkynols
A Focus on 6-phenyl-2-hexyn-1-ol and its Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-phenyl-2-hexyn-1-ol is a bifunctional organic molecule containing a phenyl group, a carbon-carbon triple bond (alkyne), and a primary alcohol. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of a molecule's structure and purity. This document outlines the expected spectroscopic data for 6-phenyl-2-hexyn-1-ol based on an in-depth analysis of its key structural components.
Predicted Spectroscopic Data for 6-phenyl-2-hexyn-1-ol
While experimental spectra are unavailable, the spectroscopic characteristics of 6-phenyl-2-hexyn-1-ol can be predicted with a high degree of confidence by examining its structure and the known spectral data of related compounds.
Structure:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl group, the hydroxyl proton, the methylene protons adjacent to the alcohol, and the methylene protons in the alkyl chain. The chemical shifts will be influenced by the proximity to the electron-withdrawing phenyl group and the deshielding effect of the alkyne.
-
¹³C NMR: The carbon NMR spectrum will reveal signals for the carbons of the phenyl ring, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the alkyl chain and the hydroxymethyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the alcohol, C-H stretching bands for the aromatic and aliphatic protons, a C≡C stretching band for the alkyne (which may be weak or absent depending on the symmetry), and C-O stretching for the primary alcohol.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 6-phenyl-2-hexyn-1-ol (C₁₂H₁₄O, MW: 174.24 g/mol ). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of water from the alcohol.
Spectroscopic Data of Structural Analogs
To provide a concrete basis for the predicted data, the following tables summarize the experimental spectroscopic data for 2-hexyn-1-ol and 6-phenyl-1-hexanol.
2-Hexyn-1-ol
Table 1: ¹H NMR Data for 2-Hexyn-1-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.25 | t | 2H | -CH₂OH |
| 2.22 | m | 2H | -C≡C-CH₂- |
| 1.54 | m | 2H | -CH₂-CH₃ |
| 0.98 | t | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: IR Data for 2-Hexyn-1-ol
| Wavenumber (cm⁻¹) | Functional Group |
| 3350 (broad) | O-H stretch |
| 2960-2870 | C-H stretch (aliphatic) |
| 2280 | C≡C stretch |
| 1020 | C-O stretch |
Table 3: Mass Spectrometry Data for 2-Hexyn-1-ol
| m/z | Interpretation |
| 98 | [M]⁺ (Molecular Ion) |
| 83 | [M-CH₃]⁺ |
| 67 | [M-CH₂OH]⁺ |
| 57 | [C₄H₉]⁺ |
6-Phenyl-1-hexanol
Table 4: IR Data for 6-Phenyl-1-hexanol
| Wavenumber (cm⁻¹) | Functional Group |
| 3330 (broad) | O-H stretch |
| 3025, 3060 | C-H stretch (aromatic) |
| 2930, 2855 | C-H stretch (aliphatic) |
| 1605, 1495, 1450 | C=C stretch (aromatic) |
| 1055 | C-O stretch |
| 745, 695 | C-H bend (out-of-plane, monosubstituted benzene) |
Table 5: Mass Spectrometry Data for 6-Phenyl-1-hexanol
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular Ion) |
| 160 | [M-H₂O]⁺ |
| 105 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for compounds like 6-phenyl-2-hexyn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is often introduced through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with electrons (EI) or use a high voltage to create charged droplets (ESI) to generate ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
An In-depth Technical Guide to the Physical and Chemical Properties of 6-phenyl-2-hexyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-phenyl-2-hexyn-1-ol. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from structurally related analogs, namely 6-phenyl-1-hexanol and 2-hexyn-1-ol, to provide a more complete predictive profile. This document details plausible synthetic routes, experimental protocols for characterization, and the predicted spectroscopic features of 6-phenyl-2-hexyn-1-ol.
Physical and Chemical Properties
The physical and chemical properties of 6-phenyl-2-hexyn-1-ol are summarized in Table 1. For comparative purposes, the properties of the corresponding saturated alcohol, 6-phenyl-1-hexanol, and the shorter chain alkyne, 2-hexyn-1-ol, are also provided.
| Property | 6-phenyl-2-hexyn-1-ol | 6-phenyl-1-hexanol | 2-hexyn-1-ol |
| Molecular Formula | C₁₂H₁₄O[1] | C₁₂H₁₈O | C₆H₁₀O[2] |
| Molecular Weight | 174.24 g/mol [1] | 178.27 g/mol | 98.14 g/mol [2] |
| CAS Number | 77877-57-7[1] | 2430-16-2 | 764-60-3[2] |
| Boiling Point | ~200 °C (estimated)[3] | 154-155 °C at 11 mmHg | 66-67 °C at 10 mmHg[2] |
| Melting Point | N/A | N/A | N/A |
| Density | ~0.85 g/cm³ (estimated)[3] | 0.953 g/mL at 25 °C | 0.893 g/mL at 25 °C[2] |
| Solubility | Sparingly soluble in water; miscible with organic solvents like ethanol and ether (estimated).[3] | N/A | Soluble in water. |
| Appearance | Colorless to pale yellow liquid (estimated).[3] | Clear colorless liquid | Liquid |
| Refractive Index | N/A | n20/D 1.511 | n20/D 1.4536[2] |
Note: "N/A" indicates that the data is not available in the searched resources. Estimated values are based on supplier information for a product with the same CAS number.
Synthesis and Reactivity
A potential synthetic pathway involves the reaction of the lithium salt of 5-phenyl-1-pentyne with formaldehyde. The upstream products listed for reactions involving 6-phenyl-2-hexyn-1-ol, such as 5-phenyl-1-pentyne and formaldehyde, support this proposed route.
The reactivity of 6-phenyl-2-hexyn-1-ol is dictated by its functional groups: the hydroxyl group and the internal alkyne. The hydroxyl group can undergo oxidation to an aldehyde or carboxylic acid, and esterification with carboxylic acids or their derivatives. The alkyne can undergo reactions such as hydrogenation to the corresponding alkene or alkane, and addition reactions across the triple bond.
Experimental Protocols
This protocol is a general procedure for the synthesis of propargyl alcohols from terminal alkynes and formaldehyde and would need to be optimized for the specific synthesis of 6-phenyl-2-hexyn-1-ol.
-
Deprotonation of the Terminal Alkyne: A solution of 5-phenyl-1-pentyne in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise to the solution to deprotonate the terminal alkyne, forming the corresponding lithium acetylide.
-
Reaction with Formaldehyde: Gaseous formaldehyde, generated by heating paraformaldehyde, is bubbled through the solution of the lithium acetylide. Alternatively, a solution of formaldehyde in the reaction solvent can be added. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 6-phenyl-2-hexyn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ 4.2 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ 2.6-2.8 ppm (m, 2H): Methylene protons adjacent to the phenyl group (Ph-CH₂-).
-
δ 2.2-2.4 ppm (m, 2H): Methylene protons adjacent to the alkyne (-C≡C-CH₂-).
-
δ 1.7-1.9 ppm (m, 2H): Methylene protons in the middle of the alkyl chain.
-
δ 1.5 ppm (br s, 1H): Hydroxyl proton (-OH).
-
-
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
δ 141 ppm: Quaternary aromatic carbon.
-
δ 128.5, 128.3, 126 ppm: Aromatic CH carbons.
-
δ 80-85 ppm (2C): Alkyne carbons (-C≡C-).
-
δ 51 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).
-
δ 35, 30, 18 ppm: Methylene carbons of the alkyl chain.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl).
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Predicted IR Spectrum:
-
~3300 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~3030 cm⁻¹ (weak): Aromatic C-H stretching.
-
~2940, 2860 cm⁻¹ (medium): Aliphatic C-H stretching.
-
~2230 cm⁻¹ (weak to medium): C≡C stretching of the internal alkyne.
-
~1600, 1495, 1450 cm⁻¹ (medium): Aromatic C=C stretching.
-
~1050 cm⁻¹ (strong): C-O stretching of the primary alcohol.
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Predicted Mass Spectrum (EI):
-
m/z 174: Molecular ion peak [M]⁺.
-
m/z 156: Loss of water [M - H₂O]⁺.
-
m/z 91: Tropylium ion [C₇H₇]⁺, a common fragment for compounds containing a benzyl group.
-
Other fragments corresponding to the cleavage of the alkyl chain.
-
Visualizations
Caption: Proposed synthetic pathway for 6-phenyl-2-hexyn-1-ol.
Caption: General experimental workflow for synthesis and characterization.
References
Crystal Structure Analysis of 6-phenyl-2-hexyn-1-ol: A Methodological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the theoretical framework and experimental protocols for the comprehensive crystal structure analysis of 6-phenyl-2-hexyn-1-ol. Due to the current absence of publicly available crystallographic data for this specific compound, this document serves as a methodological blueprint. It details the necessary steps from crystal synthesis to data analysis and visualization, providing researchers with a robust workflow for characterizing this and similar novel compounds. The guide emphasizes the importance of data presentation, rigorous experimental procedures, and the visualization of structural relationships to facilitate a deeper understanding of the molecule's three-dimensional architecture and its potential implications in drug design and materials science.
Introduction
6-phenyl-2-hexyn-1-ol is a organic molecule featuring a phenyl ring, a hexynol chain, and a terminal alcohol group. The spatial arrangement of these functional groups, dictated by its crystal structure, is paramount in understanding its chemical reactivity, physical properties, and potential biological activity. X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of crystalline solids. This guide provides a comprehensive overview of the methodologies required to perform a crystal structure analysis of 6-phenyl-2-hexyn-1-ol, from obtaining suitable single crystals to the final structural refinement and interpretation.
Experimental Protocols
A detailed crystal structure analysis is contingent on a series of well-executed experimental procedures. The following sections describe the typical workflow.
Synthesis and Crystallization
The initial and often most challenging step is the synthesis of 6-phenyl-2-hexyn-1-ol and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Synthesis: The synthesis of 6-phenyl-2-hexyn-1-ol can be achieved through various organic synthesis routes. A potential pathway involves the coupling of a phenyl-containing fragment with a hexynol backbone. The purity of the synthesized compound is critical for successful crystallization and should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Crystallization Techniques: Growing single crystals of sufficient size and quality is an empirical science. Several common methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often requires screening a variety of options.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a second solvent (the precipitant) in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities. Key parameters for data collection include the temperature (often performed at low temperatures, e.g., 100 K, to minimize thermal vibrations), exposure time per frame, and the total rotation range.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the measured reflection intensities to generate an initial electron density map.
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and goodness-of-fit.
Data Presentation
A comprehensive crystal structure analysis requires the clear and concise presentation of all quantitative data.
Crystallographic Data
The fundamental crystallographic parameters should be summarized in a standardized table.
| Parameter | Value (Hypothetical) |
| Chemical Formula | C₁₂H₁₄O |
| Formula Weight | 174.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 12.345(5) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 998.7(5) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.158 |
| Absorption Coefficient (mm⁻¹) | 0.072 |
| F(000) | 376 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5678 |
| Independent reflections | 2045 [R(int) = 0.034] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |
| Goodness-of-fit on F² | 1.05 |
Selected Bond Lengths and Angles
Key intramolecular distances and angles provide insight into the molecular geometry.
| Bond | Length (Å) (Hypothetical) |
| C1-C2 | 1.38(2) |
| C7-C8 | 1.19(2) |
| O1-H1A | 0.82(3) |
| Angle | Degrees (°) (Hypothetical) |
| C6-C7-C8 | 178.1(9) |
| C9-O1-H1A | 109(2) |
Visualization of Experimental Workflow
A clear visualization of the experimental and computational steps is essential for understanding the process of crystal structure analysis.
A Theoretical Investigation of 6-phenyl-2-hexyn-1-ol: A Quantum Chemical Approach
Aimed at researchers, scientists, and professionals in drug development, this technical guide outlines a comprehensive quantum chemical analysis of the molecule 6-phenyl-2-hexyn-1-ol. In the absence of specific experimental and computational studies on this molecule in the current literature, this document serves as a detailed methodological framework for future theoretical investigations.
This guide details the application of established quantum chemical methods to elucidate the structural, electronic, and thermodynamic properties of 6-phenyl-2-hexyn-1-ol. By providing a clear workflow and data presentation structure, this document aims to facilitate new research into the properties and potential applications of this and similar phenyl-substituted alkynols.
Introduction to the Computational Study of Phenyl-Substituted Alkynols
Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are a significant class of organic compounds used in a variety of applications, including organic synthesis and materials science.[1][2] The presence of the phenyl group and a hydroxyl group in 6-phenyl-2-hexyn-1-ol suggests a molecule with potentially interesting electronic and reactive properties. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intrinsic properties of such molecules at the atomic level.[3]
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for chemists to predict and understand molecular properties.[4] These methods allow for the calculation of a wide range of characteristics, including optimized molecular geometry, vibrational frequencies for spectroscopic analysis, and thermodynamic parameters such as enthalpy and Gibbs free energy.[5]
Proposed Methodologies for Quantum Chemical Calculations
A robust computational study of 6-phenyl-2-hexyn-1-ol would involve a multi-step process, beginning with the initial structure generation and culminating in a detailed analysis of the calculated properties. The following sections outline a recommended experimental protocol for such a study.
Molecular Structure and Optimization
The initial step involves the construction of the 3D structure of 6-phenyl-2-hexyn-1-ol. This can be achieved using standard molecular modeling software. The subsequent and most critical step is geometry optimization, where the goal is to find the lowest energy conformation of the molecule.
Experimental Protocol:
-
Initial Structure Generation: The 2D structure of 6-phenyl-2-hexyn-1-ol is sketched and converted into a preliminary 3D model using a molecular editor.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This is particularly important due to the rotational freedom of the phenyl and hydroxyl groups.
-
Geometry Optimization: Each identified conformer is then subjected to full geometry optimization. A commonly used and reliable method for organic molecules is Density Functional Theory (DFT) with a suitable functional and basis set.[4][5]
-
Recommended Functional: B3LYP or M06-2X. The M06-2X functional is often favored for its good performance with non-covalent interactions.[5]
-
Recommended Basis Set: 6-31G(d) for initial optimizations, followed by a larger basis set like 6-311+G(d,p) for more accurate final energies.
-
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed on the lowest energy conformer to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).[6] These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Calculation of Molecular Properties
Once the optimized geometry is obtained, a variety of electronic and spectroscopic properties can be calculated to provide a deeper understanding of the molecule.
Experimental Protocol:
-
Electronic Properties:
-
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are visualized to understand the electron density distribution and identify regions of potential reactivity. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and electronic stability.
-
Mulliken Atomic Charges and Spin Densities: These calculations provide insight into the charge distribution across the molecule.[5]
-
-
Spectroscopic Properties:
-
Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule. This theoretical spectrum can be compared with experimental data for validation.[6]
-
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated and are invaluable for interpreting experimental NMR spectra.
-
-
Thermodynamic Properties:
-
Enthalpy, Entropy, and Gibbs Free Energy: These thermodynamic quantities are obtained from the frequency calculations and are crucial for understanding the stability and reactivity of the molecule under different conditions.[7]
-
Data Presentation
To facilitate the analysis and comparison of the calculated data, it is essential to present the quantitative results in a clear and structured format.
Table 1: Optimized Geometric Parameters of 6-phenyl-2-hexyn-1-ol
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| C≡C Bond Length | Calculated Value |
| C-O Bond Length | Calculated Value |
| C-C-C Bond Angle (alkyne) | Calculated Value |
| Phenyl Ring Dihedral Angle | Calculated Value |
| ... (other relevant parameters) | ... |
Table 2: Calculated Electronic Properties of 6-phenyl-2-hexyn-1-ol
| Property | Value |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Table 3: Calculated Thermodynamic Properties of 6-phenyl-2-hexyn-1-ol
| Property | Value |
| Zero-Point Vibrational Energy (kcal/mol) | Calculated Value |
| Enthalpy (kcal/mol) | Calculated Value |
| Gibbs Free Energy (kcal/mol) | Calculated Value |
Visualization of Computational Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed quantum chemical calculations.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Data Flow in Computational Chemistry.
Conclusion
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 6-phenyl-2-hexyn-1-ol. By following the outlined methodologies, researchers can obtain valuable insights into the structural, electronic, and thermodynamic properties of this molecule. The proposed data presentation and workflow visualizations are designed to ensure clarity and facilitate the dissemination of research findings. This theoretical approach is a crucial first step in understanding the fundamental characteristics of 6-phenyl-2-hexyn-1-ol, which can guide future experimental studies and potential applications in drug development and materials science.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The calculation of thermodynamic properties of molecules | Center for Molecular Modeling [molmod.ugent.be]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-phenyl-2-hexyn-1-ol
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search for experimental data on the thermal stability and decomposition of 6-phenyl-2-hexyn-1-ol, no specific studies providing quantitative thermal analysis data (such as thermogravimetric analysis or differential scanning calorimetry) or detailed decomposition pathways for this particular compound could be located in the public domain. This guide, therefore, will address the topic from a theoretical perspective, drawing upon general principles of organic chemistry and the known behavior of structurally related compounds.
Introduction to 6-phenyl-2-hexyn-1-ol
6-phenyl-2-hexyn-1-ol is a propargylic alcohol derivative featuring a phenyl group at the 6-position. Its chemical structure, containing a hydroxyl group adjacent to a carbon-carbon triple bond and a flexible hexyl chain with a terminal phenyl group, suggests a complex thermal behavior influenced by multiple functional groups. Understanding the thermal stability of such molecules is critical in various applications, including chemical synthesis, materials science, and particularly in drug development, where thermal events can impact manufacturing, storage, and safety.
Theoretical Assessment of Thermal Stability
The thermal stability of an organic molecule is dictated by the bond dissociation energies of its constituent bonds. In 6-phenyl-2-hexyn-1-ol, the key bonds to consider are:
-
C-O bond of the alcohol: The propargylic position of the alcohol may influence its stability.
-
C-C bonds of the hexyn chain: The presence of the triple bond can affect the stability of adjacent single bonds.
-
C-H bonds: Aliphatic and aromatic C-H bonds will have different stabilities.
-
C≡C triple bond: This is a strong bond but can be reactive at high temperatures.
-
Bonds within the phenyl group: These are generally stable.
The presence of the phenyl group and the alkyne moiety suggests that upon heating, radical-mediated decomposition pathways are likely. The benzylic position (C6) can stabilize a radical, potentially leading to specific fragmentation patterns.
Postulated Decomposition Pathways
In the absence of experimental data, we can propose several potential thermal decomposition pathways for 6-phenyl-2-hexyn-1-ol based on the reactivity of its functional groups.
3.1 Initial Bond Cleavage
The initiation of thermal decomposition would likely involve the homolytic cleavage of the weakest bond. The C-C bonds beta to the triple bond or the C-O bond of the propargylic alcohol are potential candidates.
3.2 Radical Rearrangements and Eliminations
Once radicals are formed, a cascade of reactions can occur, including:
-
Hydrogen abstraction: Leading to the formation of more stable radical species.
-
β-scission: Fragmentation of the carbon chain.
-
Cyclization/Aromatization: At higher temperatures, intramolecular reactions could lead to the formation of cyclic or aromatic products.
-
Dehydration: Elimination of a water molecule from the alcohol, potentially leading to the formation of an enyne or other unsaturated species.
Below is a logical diagram illustrating a generalized workflow for investigating the thermal decomposition of a novel compound like 6-phenyl-2-hexyn-1-ol.
Caption: A generalized experimental workflow for investigating thermal stability.
Recommended Experimental Protocols for Future Studies
To obtain the necessary data on the thermal stability and decomposition of 6-phenyl-2-hexyn-1-ol, the following experimental protocols are recommended.
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
-
Methodology:
-
Accurately weigh 5-10 mg of 6-phenyl-2-hexyn-1-ol into a TGA pan (e.g., alumina or platinum).
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition and under an oxidative atmosphere (air) to study thermo-oxidative decomposition.
-
Record the mass of the sample as a function of temperature.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Methodology:
-
Accurately weigh 2-5 mg of 6-phenyl-2-hexyn-1-ol into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.
-
Record the heat flow to the sample relative to the reference.
-
4.3 TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Methodology:
-
Perform a TGA experiment as described in section 4.1.
-
The off-gas from the TGA furnace is transferred via a heated transfer line to a mass spectrometer or an FTIR gas cell.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.
-
The logical relationship for a proposed decomposition initiation is depicted in the diagram below.
Caption: Potential initial steps in the thermal decomposition of the title compound.
Data Presentation (Hypothetical)
Should experimental data become available, it should be presented in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Hypothetical TGA Data for 6-phenyl-2-hexyn-1-ol
| Atmosphere | Onset Temp. (Tonset, °C) | Peak Decomposition Temp. (Tpeak, °C) | Mass Loss (%) | Residue at 600 °C (%) |
| Nitrogen | Data not available | Data not available | Data not available | Data not available |
| Air | Data not available | Data not available | Data not available | Data not available |
Table 2: Hypothetical DSC Data for 6-phenyl-2-hexyn-1-ol
| Transition | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH, J/g) |
| Melting | Data not available | Data not available | Data not available |
| Decomposition | Data not available | Data not available | Data not available |
Conclusion and Future Work
The thermal stability and decomposition of 6-phenyl-2-hexyn-1-ol remain uncharacterized in the scientific literature. Based on its chemical structure, a complex decomposition profile is anticipated. Future research should focus on conducting the experimental studies outlined in this guide to generate the much-needed quantitative data. This will not only provide a fundamental understanding of the thermal behavior of this specific molecule but also contribute to the broader knowledge of the stability of propargylic alcohols, which is of significant interest to the chemical and pharmaceutical sciences.
Navigating the Solubility Landscape of 2-Hexyn-1-ol, 6-phenyl-: A Technical Guide for Researchers
An In-Depth Exploration of Methodologies for Determining and Understanding the Solubility of a Key Phenyl-alkynol in Organic Solvents for Pharmaceutical and Chemical Research.
Abstract
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its developability, impacting everything from reaction kinetics in synthetic routes to bioavailability in final formulations. 2-Hexyn-1-ol, 6-phenyl-, with its aromatic phenyl group and a polar hydroxyl functional group attached to an alkyne backbone, is expected to exhibit a nuanced solubility profile in organic solvents. Understanding this profile is paramount for its effective use in research and development. This guide provides the necessary protocols and conceptual frameworks to empower researchers in generating and interpreting the solubility data for this and structurally similar compounds.
Physicochemical Properties of 2-Hexyn-1-ol, 6-phenyl-
While comprehensive solubility data is sparse, the basic molecular characteristics of 2-Hexyn-1-ol, 6-phenyl- are known and provide a foundation for predicting its general solubility behavior.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O |
| Molecular Weight | 174.24 g/mol |
| Structure | Aromatic ring, alkyne, primary alcohol |
| Predicted Polarity | Moderately polar |
Based on the principle of "like dissolves like," it can be hypothesized that 2-Hexyn-1-ol, 6-phenyl- will demonstrate appreciable solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol) due to the presence of the hydroxyl group capable of hydrogen bonding. Its solubility is likely to be lower in nonpolar solvents such as hexane.
Experimental Protocols for Solubility Determination
The determination of solubility for a compound like 2-Hexyn-1-ol, 6-phenyl- can be approached through several well-established methods. The choice of method often depends on the required accuracy, throughput, and the stage of research.
Thermodynamic (Equilibrium) Solubility Measurement: The Shake-Flask Method
This is the gold standard for determining the intrinsic solubility of a compound at equilibrium.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline 2-Hexyn-1-ol, 6-phenyl- to a series of vials, each containing a known volume of the selected organic solvent (e.g., methanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, the supernatant should be filtered (e.g., using a 0.22 µm PTFE syringe filter) or centrifuged at high speed.
-
Quantification: Analyze the concentration of 2-Hexyn-1-ol, 6-phenyl- in the clear supernatant. Due to the aromatic nature of the compound, UV-Vis spectrophotometry is a suitable and accessible analytical method. A calibration curve of the compound in the respective solvent must be prepared beforehand. For higher accuracy and in complex matrices, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L.
Kinetic Solubility Measurement
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a concentrated stock solution.
Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is measured, often by nephelometry (light scattering).
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Hexyn-1-ol, 6-phenyl- in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the target organic solvent.
-
Precipitation Detection: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.
Data Presentation
Quantitative solubility data should be presented in a clear and comparative format.
Table 1: Hypothetical Thermodynamic Solubility of 2-Hexyn-1-ol, 6-phenyl- at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Hexane | 0.1 | < 0.1 | < 0.0006 |
| Toluene | 2.4 | 5.2 | 0.030 |
| Dichloromethane | 3.1 | 87.1 | 0.500 |
| Ethyl Acetate | 4.4 | 156.8 | 0.900 |
| Acetone | 5.1 | > 200 | > 1.148 |
| Acetonitrile | 5.8 | 122.0 | 0.700 |
| Ethanol | 4.3 | > 200 | > 1.148 |
| Methanol | 5.1 | > 200 | > 1.148 |
| Water | 10.2 | < 0.01 | < 0.00006 |
Logical Relationships in Solubility Analysis
The process of selecting a suitable solvent for a specific application, such as synthesis or formulation, involves a logical decision-making process based on the solubility data.
Conclusion
While direct, quantitative solubility data for 2-Hexyn-1-ol, 6-phenyl- in organic solvents remains to be published, this guide provides researchers, scientists, and drug development professionals with a robust framework for its determination. By employing the detailed experimental protocols, such as the shake-flask method for thermodynamic solubility, and adhering to clear data presentation standards, the scientific community can systematically build a comprehensive understanding of this compound's physicochemical properties. This knowledge is essential for unlocking its full potential in synthetic applications and for the rational design of future drug delivery systems.
A Proposed Framework for the Preliminary Bioactivity Screening of 6-phenyl-2-hexyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary bioactivity screening of the novel compound, 6-phenyl-2-hexyn-1-ol. Due to a lack of existing research on the biological activities of this specific molecule, this document serves as a proposed roadmap for its initial investigation. The protocols and assays detailed herein are based on established methodologies for compounds with similar structural motifs, such as phenyl and alcohol functional groups, which are known to exhibit a range of biological effects. This guide provides detailed experimental protocols for assessing cytotoxicity, antimicrobial, and antioxidant activities, along with templates for data presentation and visualization of experimental workflows.
Introduction
The exploration of novel chemical entities for potential therapeutic applications is a cornerstone of drug discovery. The compound 6-phenyl-2-hexyn-1-ol, with its unique combination of a phenyl ring, a hexynol chain, and an alcohol functional group, presents an intriguing candidate for bioactivity screening. The presence of a phenyl group is often associated with a variety of pharmacological activities, including antimicrobial and antioxidant effects[1][2][3]. This guide proposes a systematic approach to the preliminary evaluation of 6-phenyl-2-hexyn-1-ol's biological potential.
Proposed Bioactivity Screening
A tiered approach is recommended for the initial screening of 6-phenyl-2-hexyn-1-ol, focusing on three key areas: cytotoxicity, antimicrobial activity, and antioxidant potential.
Cytotoxicity Screening
Objective: To determine the cytotoxic effects of 6-phenyl-2-hexyn-1-ol against a panel of human cancer cell lines and a normal cell line to assess its potential as an anticancer agent and its general toxicity.
Experimental Protocol: MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: 6-phenyl-2-hexyn-1-ol is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are treated with these concentrations for 48 hours. A vehicle control (solvent only) and a positive control (e.g., doxorubicin) are included.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Hypothetical Data Presentation:
| Cell Line | Compound | IC50 (µM) |
| HeLa | 6-phenyl-2-hexyn-1-ol | 25.5 ± 2.1 |
| MCF-7 | 6-phenyl-2-hexyn-1-ol | 42.8 ± 3.5 |
| A549 | 6-phenyl-2-hexyn-1-ol | 31.2 ± 2.9 |
| HEK293 | 6-phenyl-2-hexyn-1-ol | > 100 |
| HeLa | Doxorubicin (Control) | 0.8 ± 0.1 |
Experimental Workflow:
Cytotoxicity screening workflow using the MTT assay.
Antimicrobial Screening
Objective: To evaluate the antimicrobial activity of 6-phenyl-2-hexyn-1-ol against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution Method
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Compound Preparation: 6-phenyl-2-hexyn-1-ol is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (a known antibiotic/antifungal), a negative control (no compound), and a sterility control (no microorganisms) are included.
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is sub-cultured onto agar plates. The lowest concentration that prevents microbial growth on the agar is the MBC/MFC.
Hypothetical Data Presentation:
| Microorganism | Compound | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 6-phenyl-2-hexyn-1-ol | 64 | 128 |
| Escherichia coli | 6-phenyl-2-hexyn-1-ol | 128 | >256 |
| Candida albicans | 6-phenyl-2-hexyn-1-ol | 32 | 64 |
| S. aureus | Ampicillin (Control) | 2 | 4 |
| C. albicans | Fluconazole (Control) | 8 | 16 |
Experimental Workflow:
Antimicrobial screening workflow using the broth microdilution method.
Antioxidant Screening
Objective: To assess the antioxidant capacity of 6-phenyl-2-hexyn-1-ol by evaluating its ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Compound Preparation: 6-phenyl-2-hexyn-1-ol is dissolved in methanol and serially diluted.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of the compound.
-
Controls: A blank (methanol only) and a positive control (ascorbic acid or trolox) are included.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The EC50 value (the effective concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.
Hypothetical Data Presentation:
| Compound | EC50 (µg/mL) |
| 6-phenyl-2-hexyn-1-ol | 85.3 ± 5.7 |
| Ascorbic Acid (Control) | 12.1 ± 1.1 |
Experimental Workflow:
Antioxidant screening workflow using the DPPH assay.
Conclusion
This technical guide provides a foundational framework for the preliminary bioactivity screening of 6-phenyl-2-hexyn-1-ol. The proposed assays for cytotoxicity, antimicrobial, and antioxidant activities are standard, robust, and will provide valuable initial insights into the biological potential of this novel compound. The successful execution of these screenings will pave the way for more in-depth mechanistic studies and potential development as a therapeutic agent. It is crucial to note that all experimental work should be conducted with appropriate safety precautions and controls.
References
Methodological & Application
Application Note: Synthetic Routes for 6-phenyl-2-hexyn-1-ol and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Propargyl alcohols, particularly those with aryl functionalities like 6-phenyl-2-hexyn-1-ol, are versatile building blocks in organic synthesis. Their bifunctional nature, containing both a hydroxyl group and an alkyne, allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of natural products, pharmaceuticals, and fine chemicals.[1] This document outlines two primary synthetic strategies for 6-phenyl-2-hexyn-1-ol and discusses how these routes can be adapted to produce a variety of structural analogs.
Core Synthetic Strategies
Two principal retrosynthetic disconnections provide efficient pathways to 6-phenyl-2-hexyn-1-ol:
-
Alkynylation of an Aldehyde: This approach involves the addition of a metalated terminal alkyne (an acetylide) to an aldehyde. For the target molecule, this translates to the reaction of the 5-phenyl-1-pentyne acetylide with formaldehyde.
-
Alkylation of Propargyl Alcohol: This strategy utilizes the nucleophilicity of a metalated propargyl alcohol to displace a leaving group on an appropriate alkyl electrophile, such as 1-bromo-3-phenylpropane.
These methods are robust and can be modified to generate analogs by varying the starting materials.
Protocol 1: Synthesis via Alkynylation of 5-phenyl-1-pentyne
This protocol involves the deprotonation of a terminal alkyne, 5-phenyl-1-pentyne, to form a potent nucleophile, which then reacts with formaldehyde to yield the target alcohol after an aqueous workup.
Caption: Workflow for the synthesis of 6-phenyl-2-hexyn-1-ol via alkynylation.
Experimental Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Acetylide Formation: Add 5-phenyl-1-pentyne (1.0 eq) to the cooled THF. Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.
-
Aldehyde Addition: Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion. Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 6-phenyl-2-hexyn-1-ol.
Data Summary: Alkynylation Route
| Reagent | Molar Eq. | Purpose | Typical Conditions | Typical Yield |
|---|---|---|---|---|
| 5-phenyl-1-pentyne | 1.0 | Alkyne Substrate | Anhydrous THF, -78 °C to RT | 75-90% |
| n-Butyllithium | 1.05 | Strong Base | Anhydrous THF, -78 °C | |
| Paraformaldehyde | 1.5 | Electrophile | Added at -78 °C |
| Sat. aq. NH₄Cl | - | Quenching Agent | Added at 0 °C | |
Protocol 2: Synthesis via Alkylation of Propargyl Alcohol
This method involves the formation of the dianion of propargyl alcohol, which then acts as a nucleophile to displace the bromide from 1-bromo-3-phenylpropane. This route builds the carbon skeleton by forming the C-C bond between C4 and C5 of the final product.
References
Application Notes and Protocols: 2-Hexyn-1-ol, 6-phenyl- in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Hexyn-1-ol, 6-phenyl-, a versatile building block in organic synthesis. The following sections detail its application in the formation of carbocyclic and heterocyclic systems, supported by experimental protocols and quantitative data.
Intramolecular Friedel-Crafts Cyclization for Tetrahydronaphthalene Synthesis
2-Hexyn-1-ol, 6-phenyl- serves as a precursor to α-hydroxy-α-alkenylsilanes, which can undergo a highly stereoselective acid-catalyzed intramolecular Friedel-Crafts cyclization to yield enantio-enriched tetrahydronaphthalenes. This transformation is significant for the construction of complex carbocyclic frameworks.
A key application involves the conversion of 2-Hexyn-1-ol, 6-phenyl- to an optically active α-hydroxy-α-alkenylsilane, which then cyclizes with excellent chirality transfer. The silyl group plays a crucial role in this process.
Quantitative Data Summary
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) of 4a | ee (%) of 4a |
| 1 | TMSOTf (1.0) | CH₂Cl₂ | -78 | 21 | 76 | 98 |
| 2 | TMSOTf (0.2) | CH₂Cl₂ | -78 | 24 | 0 | - |
| 3 | TMSOTf (0.2) + 3Å MS | CH₂Cl₂ | -78 | 21 | 66 | 98 |
| 4 | TMSOTf (0.2) + 3Å MS | CH₂Cl₂ | -78 | 21 | 82 | 98 |
| 5 | TMSOTf (0.2) + 3Å MS | CH₂Cl₂ | -45 | 2 | 75 | 92 |
| 6 | TMSOTf (0.2) + 3Å MS | CH₃CN | -45 | 2 | 35 | 97 |
| 7 | TfOH (0.2) + 3Å MS | CH₂Cl₂ | -78 | 0.5 | 72 | 98 |
| 8 | Tf₂O (0.2) + 3Å MS | CH₂Cl₂ | -78 | 3 | 65 | 97 |
Data extracted from a study on the cyclization of an α-hydroxy-α-alkenylsilane derived from 2-Hexyn-1-ol, 6-phenyl-.
Experimental Protocol: Synthesis of (R)-4a from (R)-3a
Materials:
-
(R)-α-hydroxy-α-alkenylsilane (R)-3a (derived from 2-Hexyn-1-ol, 6-phenyl-)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
3Å Molecular Sieves (MS)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoromethanesulfonic acid (TfOH)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
Procedure:
-
To a solution of (R)-3a (1.0 mmol) in CH₂Cl₂ (10 mL) were added 3Å molecular sieves.
-
The mixture was cooled to -78 °C.
-
TMSOTf (0.2 equiv) was added dropwise.
-
The reaction mixture was stirred at -78 °C for 21 hours.
-
The reaction was quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer was extracted with CH₂Cl₂.
-
The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The residue was purified by column chromatography on silica gel to afford the product (R)-4a.
Logical Workflow for Tetrahydronaphthalene Synthesis
Application Notes and Protocols: 2-Hexyn-1-ol, 6-phenyl- as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyn-1-ol, 6-phenyl-, a propargyl alcohol derivative, presents a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a terminal alkyne, a secondary alcohol, and a phenyl group, offers multiple reactive sites for elaboration into complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of furan, pyrazole, and isoxazole derivatives using 2-Hexyn-1-ol, 6-phenyl- as a key building block. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2][3][4]
Strategic Approach to Heterocycle Synthesis
The synthetic utility of 2-Hexyn-1-ol, 6-phenyl- lies in its strategic conversion to key intermediates that can undergo cyclization to form the desired heterocyclic rings. The primary transformations of the starting material include oxidation of the alcohol to a ketone and functionalization of the alkyne for cycloaddition reactions.
Caption: Synthetic strategies from 2-Hexyn-1-ol, 6-phenyl-.
Synthesis of Furan Derivatives
Substituted furans can be synthesized from 2-Hexyn-1-ol, 6-phenyl- through a palladium-catalyzed cycloisomerization. This methodology often requires the conversion of the starting alcohol to a more reactive intermediate, such as an enynol.
Proposed Synthetic Pathway for Furans
Caption: Workflow for furan synthesis.
Experimental Protocol: Palladium-Catalyzed Furan Synthesis[6][7]
Step 1: Synthesis of (Z)-6-phenyl-2-en-4-yn-1-ol (Hypothetical Intermediate)
A stereoselective reduction of the triple bond in 2-Hexyn-1-ol, 6-phenyl- to a cis-double bond would be required. This could potentially be achieved using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) under a hydrogen atmosphere.
Step 2: Palladium-Catalyzed Cycloisomerization
To a solution of (Z)-6-phenyl-2-en-4-yn-1-ol (1.0 mmol) in anhydrous N,N-dimethylacetamide (DMA, 5 mL) under an inert atmosphere, potassium iodide (KI, 0.2 mmol) and palladium(II) iodide (PdI2, 0.05 mmol) are added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-(3-phenylpropyl)furan.
| Product | Starting Material | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(3-Phenylpropyl)furan | (Z)-6-phenyl-2-en-4-yn-1-ol | PdI2/KI | DMA | 80 | 12 | 75-85 (Estimated) |
Synthesis of Pyrazole and Isoxazole Derivatives
Pyrazole and isoxazole derivatives can be accessed through the common intermediate, 6-phenylhexane-1,3-dione, which can be synthesized from 2-Hexyn-1-ol, 6-phenyl-.
Proposed Synthetic Pathway for Pyrazoles and Isoxazoles
Caption: Workflow for pyrazole and isoxazole synthesis.
Experimental Protocols
Step 1: Synthesis of 6-Phenyl-2-hexyn-1-one
To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 mmol) in dichloromethane (10 mL), a solution of 2-Hexyn-1-ol, 6-phenyl- (1.0 mmol) in dichloromethane (5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours, after which the solvent is evaporated. The residue is triturated with diethyl ether, and the ether extracts are filtered through a short pad of silica gel. The filtrate is concentrated under reduced pressure to yield 6-Phenyl-2-hexyn-1-one.
Step 2: Synthesis of 6-Phenylhexane-1,3-dione
A solution of 6-Phenyl-2-hexyn-1-one (1.0 mmol) in a mixture of sulfuric acid and water is heated to 60 °C for 4 hours. The reaction mixture is then cooled, neutralized with a saturated solution of sodium bicarbonate, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 6-Phenylhexane-1,3-dione.
Step 3a: Synthesis of 3-(3-Phenylpropyl)-1H-pyrazole
To a solution of 6-Phenylhexane-1,3-dione (1.0 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3-(3-phenylpropyl)-1H-pyrazole.
Step 3b: Synthesis of 3-(3-Phenylpropyl)isoxazole [5][6]
To a solution of 6-Phenylhexane-1,3-dione (1.0 mmol) in ethanol (10 mL), hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol) are added. The mixture is refluxed for 6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to yield 3-(3-phenylpropyl)isoxazole.
| Product | Intermediate | Reagent | Solvent | Reaction Condition | Yield (%) |
| 3-(3-Phenylpropyl)-1H-pyrazole | 6-Phenylhexane-1,3-dione | Hydrazine hydrate | Ethanol | Reflux, 4h | 80-90 (Estimated) |
| 3-(3-Phenylpropyl)isoxazole | 6-Phenylhexane-1,3-dione | Hydroxylamine HCl | Ethanol | Reflux, 6h | 75-85 (Estimated) |
Alternative Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
An alternative route to isoxazoles involves the direct 1,3-dipolar cycloaddition of a nitrile oxide to the alkyne functionality of a derivative of 2-Hexyn-1-ol, 6-phenyl-.[7][8]
Proposed Synthetic Pathway for Isoxazoles via Cycloaddition
References
- 1. neliti.com [neliti.com]
- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chesci.com [chesci.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 6-phenyl-2-hexyn-1-ol to (Z)-6-phenyl-2-hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective synthesis of (Z)-alkenes is a critical transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules where stereochemistry dictates function. The catalytic hydrogenation of alkynes to Z-alkenes, also known as semi-hydrogenation, is a premier method for achieving this transformation. This document provides detailed application notes and protocols for the catalytic hydrogenation of 6-phenyl-2-hexyn-1-ol to the corresponding (Z)-6-phenyl-2-hexen-1-ol, a valuable synthetic intermediate. The protocols focus on two highly effective and stereoselective catalytic systems: Lindlar's catalyst and the P-2 Nickel catalyst.
Alkynol semi-hydrogenation is a vital industrial process due to the significance of its main product, enol, in high-end chemical synthesis, such as in medicine, pesticides, food additives, and polymer monomer synthesis[1]. The selective hydrogenation of alkynes can be challenging as the reaction can proceed to the fully saturated alkane, and the stereoselectivity towards the (Z)-alkene must be controlled. To achieve high selectivity for the cis-alkene, "poisoned" catalysts are employed. These catalysts have their activity moderated to prevent over-reduction.
Catalytic Systems for Z-Alkene Synthesis
Two of the most reliable and widely used catalysts for the stereoselective reduction of alkynes to cis-alkenes are Lindlar's catalyst and the P-2 Nickel catalyst.
-
Lindlar's Catalyst : This is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and poisoned with lead acetate and quinoline.[2][3][4] The lead and quinoline act as catalytic poisons, deactivating the palladium catalyst to an extent that it selectively hydrogenates the alkyne to a cis-alkene without further reduction to the alkane.[2][3] The stereochemistry of the alkene produced is always cis.[4]
-
P-2 Nickel Catalyst : This is a non-magnetic, nearly colloidal black nickel catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[5] This catalyst is highly sensitive to the substrate structure.[5] When used in conjunction with a modifier like ethylenediamine, it becomes highly stereospecific for the hydrogenation of alkynes to pure cis-olefins.[5]
Quantitative Data Summary
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity to (Z)-Alkene (%) | Reference |
| Lindlar's Catalyst | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-buten-2-ol | 99 | 96.5 | [6] |
| P-2 Nickel with Ethylenediamine | Hex-3-yne | (Z)-Hex-3-ene | >95 | >99 (200:1 cis:trans) | [5] |
| P-2 Nickel with Ethylenediamine | 1-Phenylpropyne | (Z)-1-Phenylpropene | >95 | >99 (ca. 200:1 cis:trans) | [5] |
| P-2 Nickel with Ethylenediamine | Hex-3-yn-1-ol | (Z)-Hex-3-en-1-ol | 94 | >99 | [5] |
Experimental Protocols
Protocol 1: Hydrogenation using Lindlar's Catalyst
This protocol describes a general procedure for the semi-hydrogenation of an alkyne using Lindlar's catalyst.
Materials:
-
6-phenyl-2-hexyn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Ethanol (or other suitable solvent like ethyl acetate or hexane)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite or a syringe filter)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-phenyl-2-hexyn-1-ol (1.0 eq) in a suitable solvent (e.g., ethanol, approximately 0.1-0.2 M concentration).
-
Catalyst Addition: To the solution, add Lindlar's catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Hydrogen Atmosphere: Seal the flask and purge it with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For larger scale reactions, a Parr hydrogenator or a similar apparatus should be used at a controlled pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction should be stopped once the starting material is consumed to prevent over-reduction.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield pure (Z)-6-phenyl-2-hexen-1-ol.
Protocol 2: Hydrogenation using P-2 Nickel Catalyst with Ethylenediamine
This protocol outlines the in-situ preparation of the P-2 Nickel catalyst and its use for selective alkyne hydrogenation.
Materials:
-
6-phenyl-2-hexyn-1-ol
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Hydrogen gas (H₂)
-
Round-bottom flask with a sidearm for balloon attachment
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Catalyst Preparation:
-
In a round-bottom flask, dissolve nickel(II) acetate tetrahydrate (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of sodium borohydride (1.0 eq) in ethanol.
-
While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise. A black, finely divided precipitate of P-2 Nickel will form immediately.
-
-
Reaction Setup:
-
Purge the flask containing the freshly prepared P-2 Nickel catalyst with hydrogen gas.
-
Add ethylenediamine to the catalyst suspension (typically 2-3 molar equivalents relative to the nickel catalyst).[5]
-
Add a solution of 6-phenyl-2-hexyn-1-ol in ethanol to the catalyst mixture.
-
-
Hydrogenation:
-
Seal the flask and maintain a hydrogen atmosphere (e.g., with a balloon).
-
Stir the reaction mixture vigorously at room temperature. Hydrogen uptake is usually rapid.
-
-
Monitoring: Monitor the reaction by TLC or GC. The reaction often goes to completion quickly.
-
Work-up:
-
Once the reaction is complete, vent the hydrogen.
-
Filter the mixture through a pad of activated carbon or Celite to remove the nickel catalyst.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ether).
-
Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography if necessary.
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflows for the described catalytic hydrogenation processes.
Caption: Experimental workflow for the catalytic hydrogenation of 6-phenyl-2-hexyn-1-ol using Lindlar's catalyst.
References
- 1. bohrium.com [bohrium.com]
- 2. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oxidation of 6-Phenyl-2-hexyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oxidation of 6-phenyl-2-hexyn-1-ol, a propargylic alcohol. While specific literature on the oxidation of this exact molecule is limited, the following protocols are based on well-established and reliable methods for the oxidation of analogous propargyl alcohols. These reactions are crucial in synthetic chemistry, particularly in the development of pharmaceutical intermediates, as the resulting ynones and ynoic acids are valuable building blocks.
Introduction to the Oxidation of Propargylic Alcohols
The oxidation of propargylic alcohols, such as 6-phenyl-2-hexyn-1-ol, is a fundamental transformation in organic synthesis. Depending on the chosen oxidant and reaction conditions, the primary alcohol can be selectively oxidized to either the corresponding aldehyde (6-phenyl-2-hexynal) or further to the carboxylic acid (6-phenyl-2-hexynoic acid). These products are versatile intermediates in the synthesis of complex molecules, including biologically active compounds.
Several methods have been developed for the oxidation of propargylic alcohols, ranging from metal-catalyzed aerobic oxidations to the use of hypervalent iodine reagents.[1][2] The choice of method often depends on the desired product (aldehyde vs. carboxylic acid), the presence of other functional groups in the molecule, and considerations for green chemistry.[3][4]
Key Oxidation Reactions and Data
The following table summarizes various methods applicable to the oxidation of 6-phenyl-2-hexyn-1-ol, with typical yields observed for similar propargylic alcohols.
| Oxidation Method | Primary Product | Typical Yield (%) | Reagents | Ref. |
| TEMPO/Calcium Hypochlorite | Aldehyde | up to 97 | TEMPO, Ca(OCl)₂ | [5] |
| Iron-Catalyzed Aerobic Oxidation | Aldehyde/Ynone | Good to Excellent | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ (air) | [3] |
| Copper-Catalyzed Aerobic Oxidation | Aldehyde | Excellent | CuI, DMAP, TEMPO, O₂ (balloon) | [1] |
| N-Iodosuccinimide (NIS) Mediated Oxidation | Ynone | Moderate to Excellent | N-Iodosuccinimide (NIS) | [2] |
| Ozonolysis | Carboxylic Acid & CO₂ | - | O₃, followed by an oxidative workup | [6] |
| Potassium Permanganate (strong oxidation) | Carboxylic Acid & CO₂ | - | KMnO₄, base, heat | [7] |
Experimental Protocols
Protocol 1: Selective Oxidation to 6-phenyl-2-hexynal using TEMPO and Calcium Hypochlorite
This protocol describes a mild and efficient method for the selective oxidation of a primary propargylic alcohol to its corresponding aldehyde.[5]
Materials:
-
6-phenyl-2-hexyn-1-ol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Calcium hypochlorite (Ca(OCl)₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-phenyl-2-hexyn-1-ol (1 mmol) in dichloromethane (10 mL).
-
Add TEMPO (0.01 mmol, 1 mol%).
-
Add calcium hypochlorite (1.1 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 6-phenyl-2-hexynal.
Protocol 2: Iron-Catalyzed Aerobic Oxidation to 6-phenyl-2-hexynal
This protocol utilizes an environmentally friendly and practical aerobic oxidation method.[3][4]
Materials:
-
6-phenyl-2-hexyn-1-ol
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
TEMPO
-
Sodium chloride (NaCl)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-phenyl-2-hexyn-1-ol (1 mmol) in toluene (5 mL), add Fe(NO₃)₃·9H₂O (0.1 mmol, 10 mol%), TEMPO (0.1 mmol, 10 mol%), and NaCl (0.5 mmol, 50 mol%).
-
Stir the mixture at room temperature under an atmosphere of air (using a balloon or by leaving the flask open to the air).
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite.
-
Wash the celite pad with toluene.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 6-phenyl-2-hexynal.
Protocol 3: Oxidative Cleavage to 6-phenylpentanoic Acid using Ozonolysis
This protocol results in the cleavage of the alkyne bond to form a carboxylic acid.
Materials:
-
6-phenyl-2-hexyn-1-ol
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
-
Ozone (O₃)
-
Hydrogen peroxide (H₂O₂) (for oxidative workup)
Procedure:
-
Dissolve 6-phenyl-2-hexyn-1-ol (1 mmol) in a suitable solvent like dichloromethane or methanol (10 mL) in a flask equipped with a gas inlet tube and a vent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.
-
Allow the solution to warm to room temperature.
-
Add hydrogen peroxide (a few mL of 30% solution) for oxidative workup and stir the mixture for several hours or overnight.
-
Perform a suitable aqueous workup to isolate the carboxylic acid product, 5-phenylpentanoic acid. The terminal alkyne carbon will be oxidized to carbon dioxide.
Visualizations
References
- 1. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Sonogashira Coupling Reactions Involving 2-Hexyn-1-ol and 6-Phenyl Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira coupling reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. The focus is on the coupling of 2-Hexyn-1-ol with 6-phenyl-substituted aryl halides, a transformation of significant interest in the synthesis of complex molecules, including pharmaceuticals and organic materials. While specific literature examples for this exact transformation are limited, this guide offers a comprehensive, adaptable protocol based on well-established Sonogashira reaction principles.
Introduction to Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] Its mild reaction conditions, functional group tolerance, and broad substrate scope have made it an invaluable tool in medicinal chemistry and materials science.[1][3] The reaction is particularly useful for constructing complex molecular architectures that are often found in biologically active compounds.[3]
Reaction Mechanism
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex.
-
Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle) to generate a palladium acetylide complex.
-
Reductive Elimination: The palladium acetylide complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: The amine base deprotonates the alkyne, forming a copper acetylide intermediate.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.[4]
Experimental Protocols
The following is a generalized, yet detailed, protocol for the Sonogashira coupling of 2-Hexyn-1-ol with a generic 6-phenyl-substituted aryl bromide. This protocol is designed to be a starting point and may require optimization for specific substrates.
Materials:
-
2-Hexyn-1-ol
-
6-Phenyl-substituted aryl bromide (e.g., 2-bromo-1,1'-biphenyl)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine (PPh₃))
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Reagents and solvents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-phenyl-substituted aryl bromide (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
-
Addition of Alkyne:
-
To the stirred mixture, add 2-Hexyn-1-ol (1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C). The optimal temperature may vary depending on the reactivity of the aryl bromide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for Sonogashira couplings analogous to the target reaction, providing a basis for experimental design and optimization.
Table 1: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Dec-1-yne | {Pd(C₃H₅)Cl}₂/Fc(P)₂tBu(PiPr), CuI | K₂CO₃ | DMF | 130 | 20 | 62 |
| 2 | 4-Bromoacetophenone | But-1-yn-4-ol | {Pd(C₃H₅)Cl}₂/Fc(P)₂tBu(PiPr), CuI | K₂CO₃ | DMF | 100 | 20 | 92 |
| 3 | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd/Cu catalyst | - | - | - | - | High |
| 4 | Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂/X-Phos | Cs₂CO₃ | Water/PTS | RT | 5 | 83 |
Data extrapolated from analogous reactions in the literature.[5][6][7]
Table 2: Influence of Substituents on Aryl Acetylene Yields in Sonogashira Coupling
| Entry | Aryl Acetylene Substituent | Yield (%) |
| 1 | para-substituted | 52-60 |
| 2 | meta-substituted | 62-73 |
| 3 | ortho-substituted | 90-92 |
This table illustrates the general trend that sterically bulky ortho-substituents on the aryl acetylene can enhance the reaction rate.[8]
Visualizations
Sonogashira Catalytic Cycle
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 8. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines [scite.ai]
Application of 2-Hexyn-1-ol, 6-phenyl- in Medicinal Chemistry: Information Not Available
A comprehensive search of available scientific literature and databases has revealed no specific applications of the compound 2-Hexyn-1-ol, 6-phenyl- in the field of medicinal chemistry. Consequently, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
Extensive searches were conducted to identify any published research detailing the synthesis, biological evaluation, or pharmacological properties of 2-Hexyn-1-ol, 6-phenyl-. These inquiries, encompassing variations of the chemical name and broader searches for structurally related phenylalkynol compounds, did not yield any specific data on its use as a bioactive agent.
While the individual structural components of 2-Hexyn-1-ol, 6-phenyl-, namely the phenyl ring, the hexynol backbone, and the terminal alcohol, are present in various biologically active molecules, there is no documented evidence to suggest that this particular combination has been investigated for medicinal purposes. The scientific literature does not contain any reports on its mechanism of action, relevant signaling pathways, or any quantitative data regarding its efficacy in biological assays (e.g., IC50, EC50 values).
Therefore, without any foundational research on the biological activity of 2-Hexyn-1-ol, 6-phenyl-, the development of application notes, experimental protocols, and associated visualizations for a medicinal chemistry audience is not feasible. Further original research would be required to first establish any potential therapeutic relevance of this compound.
Application Notes and Protocols: Leveraging 2-Hexyn-1-ol, 6-phenyl- in the Synthesis of Advanced Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for utilizing 2-Hexyn-1-ol, 6-phenyl- in the development of sophisticated molecular probes. This compound, featuring a terminal alkyne, a phenyl group, and a primary alcohol, serves as a versatile building block for creating probes for bioimaging and drug discovery through the principles of "click chemistry."
Introduction
2-Hexyn-1-ol, 6-phenyl- is a chemical compound with the molecular formula C12H14O. Its structure incorporates a terminal alkyne group, which is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2][3] This highly efficient and specific reaction allows for the covalent ligation of the alkyne-containing molecule to another molecule bearing an azide group, forming a stable triazole linkage.[1][2][3] The presence of the phenyl group can contribute to the photophysical properties of the final probe and may be part of a pharmacophore for targeted interactions. The hydroxyl group offers a site for further chemical modifications, enhancing the versatility of this building block.
The bioorthogonal nature of the azide and alkyne groups, meaning they are largely unreactive within biological systems, makes them ideal for labeling biomolecules in their native environment.[1][4] This characteristic is fundamental to the design of molecular probes for a variety of applications, including:
-
Fluorescent Labeling: Attachment of a fluorophore to a biological target for visualization by microscopy.
-
Target Identification and Validation: Covalent linking of the probe to its biological target for subsequent identification and characterization.
-
Drug Delivery: Conjugation of a drug molecule to a targeting moiety.
Application: Synthesis of a Phenyl-Alkyne-Based Fluorescent Probe for Cellular Imaging
This section outlines the synthesis of a hypothetical fluorescent probe, PheAl-Fluor 555 , derived from 2-Hexyn-1-ol, 6-phenyl-. This probe is designed for the fluorescent labeling of azide-modified biomolecules within a cell.
Signaling Pathway and Probe Activation
The fundamental principle behind the application of PheAl-Fluor 555 is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction forms a stable triazole linkage between the alkyne on the probe and an azide on the target molecule.
Experimental Protocols
Protocol 1: Synthesis of PheAl-Fluor 555 Probe
This protocol describes the synthesis of the PheAl-Fluor 555 probe by reacting 2-Hexyn-1-ol, 6-phenyl- with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye.
Materials:
-
2-Hexyn-1-ol, 6-phenyl-
-
Amine-reactive fluorescent dye (e.g., Sulfo-Cyanine5.5 NHS ester)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Dissolve 2-Hexyn-1-ol, 6-phenyl- (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the amine-reactive fluorescent dye (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure PheAl-Fluor 555 probe.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Labeling of Azide-Modified Proteins in Fixed Cells
This protocol details the use of the PheAl-Fluor 555 probe to label proteins that have been metabolically engineered to contain azide groups.
Materials:
-
Cells cultured with an azide-containing amino acid analog (e.g., L-azidohomoalanine)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Click-iT® reaction cocktail:
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PheAl-Fluor 555 probe
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells in the presence of an azide-containing amino acid analog for a desired period to allow for incorporation into newly synthesized proteins.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the PheAl-Fluor 555 probe at a final concentration of 1-10 µM.
-
Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled proteins using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
-
Data Presentation
The following table summarizes representative quantitative data for a phenyl-alkyne-based fluorescent probe, analogous to the hypothetical PheAl-Fluor 555. Actual values for a probe derived from 2-Hexyn-1-ol, 6-phenyl- would require experimental determination.
| Parameter | Value | Reference Compound |
| Excitation Maximum (λex) | ~555 nm | Sulfo-Cyanine5.5 |
| Emission Maximum (λem) | ~570 nm | Sulfo-Cyanine5.5 |
| Molar Extinction Coefficient (ε) | >150,000 M⁻¹cm⁻¹ | Sulfo-Cyanine5.5 |
| Fluorescence Quantum Yield (Φ) | >0.20 | Sulfo-Cyanine5.5 |
| Limit of Detection (LOD) | Low micromolar to nanomolar | General fluorescent probes |
Logical Relationships in Probe Design
The design of a successful molecular probe involves a logical relationship between its constituent parts to achieve the desired functionality.
Conclusion
2-Hexyn-1-ol, 6-phenyl- represents a valuable and versatile starting material for the synthesis of custom molecular probes. Its inherent chemical functionalities allow for straightforward incorporation into probe designs for a wide array of applications in chemical biology and drug discovery. The protocols and data presented here, while based on representative examples, provide a solid foundation for researchers to begin exploring the potential of this and similar phenyl-alkyne building blocks in their own work. The continued development of novel probes based on such scaffolds will undoubtedly contribute to advancing our understanding of complex biological systems.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hexyn-1-ol, 6-phenyl-
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 2-Hexyn-1-ol, 6-phenyl- synthesis. The primary synthetic route discussed is the Sonogashira cross-coupling reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Hexyn-1-ol, 6-phenyl-, and provides actionable solutions.
Q1: My reaction yield is very low, or I'm only recovering starting materials. What are the likely causes?
A1: Low to no product formation in a Sonogashira coupling can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.
-
Inactive Catalyst: The Palladium(0) catalyst is the active species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. This process can be inhibited by impurities or improper reaction setup. Ensure your phosphine ligands are not oxidized.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes starting material.[1] It can also damage the Pd(0) catalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Reaction Temperature: For less reactive aryl bromides, higher temperatures may be necessary to facilitate the rate-determining oxidative addition step.[2][3] However, excessively high temperatures can promote side reactions and catalyst decomposition.[4]
-
Solvent and Base Quality: Amines like triethylamine (TEA) or diisopropylamine (DIPA) act as both a base and sometimes as a solvent. They must be dry and free of impurities. The presence of water can negatively impact the reaction. Some reactions benefit from co-solvents like THF or DMF to ensure all reagents are fully dissolved.[4][5]
Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. How can I prevent this?
A2: The formation of a homocoupled alkyne dimer (Glaser coupling) is a classic side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst.[1]
-
Copper-Free Conditions: The most effective way to eliminate the Glaser coupling is to switch to a copper-free Sonogashira protocol. While the reaction may be slower, it completely avoids this side reaction.[6]
-
Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can minimize its opportunity to homocouple. This can be achieved by adding the alkyne slowly to the reaction mixture over several hours using a syringe pump.[1]
-
Strictly Anaerobic Conditions: Oxygen promotes the copper-mediated homocoupling. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas are crucial.
Q3: The reaction mixture turns black, and I get a poor yield. What does the color change indicate?
A3: A black precipitate is often indicative of the formation of palladium black, which is finely divided, catalytically inactive palladium metal.[7] This signifies catalyst decomposition.
-
Ligand Choice: The phosphine ligand stabilizes the palladium catalyst. For challenging substrates, a more electron-rich and bulky ligand (e.g., XPhos) may be required to prevent catalyst decomposition, especially at higher temperatures.[1]
-
Temperature Control: Overheating the reaction can accelerate the decomposition of the palladium complex.[4]
-
Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, some researchers have anecdotally found that THF may contribute to this issue more than other solvents like DMF or using the amine base as the sole solvent.[7]
Q4: How do I choose the right reaction components (halide, catalyst, solvent, base) for my synthesis?
A4: The choice of reagents is critical for optimizing the Sonogashira reaction. The reactivity order for the halide is I > Br > Cl > OTf.[3][4] For the synthesis of 2-Hexyn-1-ol, 6-phenyl-, you would likely couple a phenylbutyl halide with propargyl alcohol.
-
Aryl Halide: An aryl iodide will be the most reactive and allow for milder reaction conditions, often proceeding at room temperature.[3] An aryl bromide is a common, cost-effective alternative but typically requires heating.[3]
-
Catalyst System: The standard system involves a palladium source [e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂] and a copper(I) salt (e.g., CuI).[8] For substrates prone to homocoupling, a copper-free system with a suitable base like cesium carbonate (Cs₂CO₃) can be employed.[9]
-
Solvent and Base: The base neutralizes the hydrogen halide byproduct. Amine bases like TEA or DIPA are common and can often serve as the solvent.[4] For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ in solvents like DMF, toluene, or dioxane are often used.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Sonogashira coupling?
A1: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. This is often the rate-limiting step.
-
Reductive Elimination: The palladium complex reductively eliminates the final cross-coupled product, regenerating the Pd(0) catalyst.
Q2: Can this reaction be performed under aerobic (open-air) conditions?
A2: While traditional Sonogashira reactions require strict inert conditions, some modern protocols have been developed that can proceed under aerobic conditions. These often involve specific ligand and catalyst systems designed to be more robust.[11] However, for optimizing yield and minimizing side reactions, especially during initial attempts, adhering to anaerobic conditions is strongly recommended.
Q3: What are typical catalyst loadings for a Sonogashira reaction?
A3: Palladium catalyst loading is typically between 0.5-5 mol%. The copper co-catalyst, when used, is often loaded at a similar or slightly higher concentration (e.g., 1-10 mol%).[4][11] Higher catalyst loadings may be necessary for less reactive substrates like aryl chlorides.
Q4: How can I purify the final product, 2-Hexyn-1-ol, 6-phenyl-?
A4: Purification is typically achieved using flash column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the final product and any remaining starting materials or byproducts. A common starting point would be a gradient of ethyl acetate in hexanes. After chromatography, removal of the solvent under reduced pressure should yield the purified product.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how different components can affect the yield of a Sonogashira coupling reaction.
Table 1: Effect of Palladium Catalyst and Base on Yield
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | TEA | TEA | 95 |
| 2 | 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | TEA | TEA | 75 |
| 3 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (2) | DABCO | MeCN | 99 |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (2) | Cs₂CO₃ | 2-MeTHF | 92[9] |
This table illustrates the higher reactivity of aryl iodides over bromides and compares different palladium sources and bases.
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Systems
| Entry | Aryl Halide | Co-Catalyst | Base | Solvent | Temperature | Yield (%) | Homocoupling |
| 1 | Iodobenzene | CuI (2 mol%) | DIPA | THF | RT | 92 | Observed |
| 2 | Iodobenzene | None | TBAA | NMP | RT | 88 | Not Observed |
| 3 | Bromobenzene | CuI (5 mol%) | TEA | DMF | 80°C | 78 | Observed |
| 4 | Bromobenzene | None | Cs₂CO₃ | Toluene | 100°C | 70 | Not Observed |
This table highlights the trade-offs between copper-catalyzed systems (often faster, milder conditions) and copper-free systems (slower, but avoid homocoupling side products). Data is representative based on typical outcomes described in the literature.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is adapted from general procedures for the coupling of an aryl halide with a terminal alkynol.[4][5]
Reactants:
-
(4-Bromobutyl)benzene (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (solvent and base)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Evacuate the flask and backfill with argon (repeat 3 times).
-
Add anhydrous, degassed triethylamine via syringe.
-
Add (4-bromobutyl)benzene (1.0 eq) to the mixture.
-
Add propargyl alcohol (1.2 eq) dropwise while stirring.
-
Heat the reaction mixture to 60-80°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® to remove precipitated salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is for researchers wishing to avoid the Glaser homocoupling side reaction.[9]
Reactants:
-
(4-Iodobutyl)benzene (1.0 eq)
-
Propargyl alcohol (1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene (solvent)
Procedure:
-
To a dry Schlenk flask, add Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add anhydrous, degassed toluene via syringe.
-
Add (4-iodobutyl)benzene (1.0 eq) to the mixture.
-
Add propargyl alcohol (1.5 eq) dropwise.
-
Heat the reaction to 100°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Sonogashira synthesis.
Caption: Decision tree for troubleshooting low yield in Sonogashira reactions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-phenyl-2-hexyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-phenyl-2-hexyn-1-ol. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of 6-phenyl-2-hexyn-1-ol?
The synthesis of 6-phenyl-2-hexyn-1-ol often involves the reaction of a metal acetylide of 1-pentyne with benzaldehyde, or a similar Grignard-type reaction.[1][2] Based on these synthetic routes, common impurities may include:
-
Unreacted Starting Materials: Benzaldehyde and 1-pentyne.
-
Side Products: Biphenyl (from the coupling of the Grignard reagent), and other byproducts from side reactions.[3]
-
Isomers: Depending on the reaction conditions, trace amounts of isomeric impurities could be present.
-
Solvent and Reagent Residues: Residual solvents like diethyl ether or THF, and any leftover reagents or catalysts.[4]
Q2: What are the recommended purification techniques for 6-phenyl-2-hexyn-1-ol?
The primary purification techniques for 6-phenyl-2-hexyn-1-ol are:
-
Flash Column Chromatography: Highly effective for separating the desired product from both more polar and less polar impurities.
-
Vacuum Distillation: Suitable for removing non-volatile impurities and for large-scale purification, especially if the impurities have significantly different boiling points.
-
Recrystallization: Can be employed if the crude product is a solid or can be induced to crystallize, offering a high degree of purity.
Q3: How can I assess the purity of my 6-phenyl-2-hexyn-1-ol sample?
Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the presence of impurities by comparing the obtained spectrum with a reference spectrum of the pure compound.[5][6] Quantitative NMR (qNMR) can also be used to determine the purity with a high degree of accuracy.[7]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of impurities.
Troubleshooting Guides
Flash Column Chromatography
Problem: The compound is not separating from impurities.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Optimize the Solvent System: Use TLC to test different solvent systems. A good starting point for a moderately polar compound like 6-phenyl-2-hexyn-1-ol is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Adjust Polarity: If the compound and impurities are moving too quickly (high Rf), decrease the polarity of the eluent (reduce the proportion of the polar solvent). If they are moving too slowly (low Rf), increase the polarity.
-
Try a Different Solvent System: Consider using a different combination of solvents, for example, dichloromethane/methanol for more polar compounds.
-
Problem: The compound is eluting as a broad band, leading to poor separation.
-
Possible Cause: The sample was not loaded onto the column in a concentrated band.
-
Solution:
-
Dissolve the Sample in a Minimum Amount of Solvent: Use the least amount of the eluent or a more volatile solvent to dissolve the sample before loading it onto the column.
-
Dry Loading: For samples that are not very soluble in the eluent, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
Problem: Cracks appear in the silica gel bed.
-
Possible Cause: The column was not packed properly or has run dry.
-
Solution:
-
Proper Packing: Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point during the purification.
-
Maintain Solvent Level: Always keep the solvent level above the top of the silica gel.
-
Vacuum Distillation
Problem: The compound is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution:
-
Reduce the Pressure: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.
-
Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.
-
Problem: "Bumping" or uneven boiling occurs.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Solution:
-
Add Boiling Chips: Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Ensure Efficient Stirring: If using a stir bar, make sure it is spinning at an appropriate speed.
-
Recrystallization
Problem: The compound does not crystallize from the solution upon cooling.
-
Possible Cause: The solution is not saturated, or the compound is an oil at the temperature of the solvent.
-
Solution:
-
Induce Crystallization:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution.
-
Add a seed crystal: Introduce a small crystal of the pure compound into the solution.
-
Reduce the temperature: Cool the solution in an ice bath.
-
-
Concentrate the Solution: If the solution is not saturated, evaporate some of the solvent to increase the concentration of the compound.
-
Try a Different Solvent: The chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.
-
Problem: The compound oils out instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Solution:
-
Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point.
-
Use a Lower-Boiling Solvent: Choose a solvent with a lower boiling point.
-
Dilute the Solution: Add more solvent to the hot solution before cooling to prevent supersaturation.
-
Data Presentation
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Vacuum Distillation | 95-99% | Good for large-scale purification, effective for removing non-volatile or very volatile impurities. | Requires the compound to be thermally stable, less effective for impurities with similar boiling points. |
| Recrystallization | >99% | Can yield very high purity, relatively simple and inexpensive. | Not always feasible if the compound is an oil or a suitable solvent cannot be found; yield can be lower. |
Experimental Protocols
Flash Column Chromatography of 6-phenyl-2-hexyn-1-ol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude 6-phenyl-2-hexyn-1-ol in a minimal amount of the eluent (or a more volatile solvent like dichloromethane). Carefully add the sample solution to the top of the silica bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation of 6-phenyl-2-hexyn-1-ol
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glassware is free of cracks.
-
Sample and Boiling Chips: Place the crude 6-phenyl-2-hexyn-1-ol and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for 6-phenyl-2-hexyn-1-ol under the applied pressure.
-
Cooling and Venting: Once the distillation is complete, allow the apparatus to cool before slowly venting the system to atmospheric pressure.
Recrystallization of 6-phenyl-2-hexyn-1-ol
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., a mixture of hexanes and a small amount of ethyl acetate or toluene). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude 6-phenyl-2-hexyn-1-ol and the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any remaining solvent.
Visualizations
Caption: A flowchart outlining the decision-making process for purifying 6-phenyl-2-hexyn-1-ol.
References
Overcoming side reactions in the synthesis of 2-Hexyn-1-ol, 6-phenyl-
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions and challenges encountered during the synthesis of 6-phenyl-2-hexyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-phenyl-2-hexyn-1-ol and what are its primary challenges?
The most prevalent and straightforward synthesis involves the alkylation of a terminal alkyne. Specifically, the acetylide anion of propargyl alcohol (2-propyn-1-ol) is generated using a strong base, followed by a nucleophilic substitution (SN2) reaction with a suitable 3-phenylpropyl halide (e.g., 1-bromo-3-phenylpropane). The primary challenges include ensuring complete deprotonation of the alkyne, preventing side reactions such as elimination (E2), and minimizing polymerization of the starting material.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the terminal alkyne of propargyl alcohol. Sodium amide (NaNH₂) or sodium hydride (NaH) are typically effective.[1][2][3]
-
Sub-optimal Reaction Temperature: The formation of the acetylide and the subsequent alkylation are temperature-sensitive. Acetylide formation is often performed at low temperatures, while the alkylation step may require gentle warming.
-
Moisture in the Reaction: Acetylide anions are strong bases and will be quenched by water. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Side Reactions: Competing elimination reactions or polymerization can significantly consume starting materials and reduce the yield of the desired product.[2][4]
Q3: I am observing byproducts that suggest an elimination reaction. How can I minimize this?
The acetylide ion is a strong base, which can promote the E2 elimination reaction, especially with sterically hindered alkyl halides.[1][2]
-
Use a Primary Alkyl Halide: The reaction works best with primary alkyl halides like 1-bromo-3-phenylpropane. Using secondary or tertiary halides will almost certainly result in elimination as the major pathway.[2][5]
-
Control the Temperature: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
-
Choice of Leaving Group: Iodides are generally better leaving groups than bromides or chlorides and can sometimes improve the rate of the desired SN2 reaction relative to elimination.
Q4: Can the hydroxyl group of propargyl alcohol interfere with the reaction?
Yes, the hydroxyl proton of propargyl alcohol is also acidic (pKa ≈ 13.6) and can be deprotonated by the strong base used to form the acetylide.[4] This can lead to the formation of a dianion. While the acetylide is a much better nucleophile, the formation of the alkoxide can sometimes lead to side reactions or complications in the workup. To avoid this, some protocols use a protected version of propargyl alcohol (e.g., as a silyl ether), which is deprotected in a final step.
Q5: What are the best practices for purifying the final product?
Purification of 6-phenyl-2-hexyn-1-ol typically involves:
-
Aqueous Workup: Quenching the reaction with a proton source (like ammonium chloride solution) followed by extraction with an organic solvent.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, the alkyl halide, and any side products.[6] A common stationary phase is silica gel, with an eluent system such as a mixture of hexanes and ethyl acetate.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Issue 1: Reaction Fails to Proceed or Shows Low Conversion
| Possible Cause | Troubleshooting Step |
| Inactive Base | The base (e.g., NaH, NaNH₂) may have degraded due to improper storage. Use a fresh bottle or a newly opened container. |
| Insufficient Base | Ensure at least one full equivalent of the base is used to deprotonate the alkyne. |
| Presence of Moisture | Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Low Reaction Temperature | While acetylide formation is often done at 0°C or below, the alkylation step may require the reaction to be slowly warmed to room temperature to proceed at a reasonable rate. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Likely Cause | Recommended Solution |
| Alkene (e.g., 3-phenylpropene) | E2 Elimination Reaction.[1][2] | Ensure the use of a primary alkyl halide (1-bromo-3-phenylpropane). Avoid secondary or tertiary halides. Run the reaction at the lowest feasible temperature. |
| Polymeric Material | Base- or heat-induced polymerization of propargyl alcohol. | Add the base slowly to the solution of propargyl alcohol at a low temperature. Avoid excessive heating during the reaction. |
| α,β-Unsaturated Aldehyde/Ketone | Meyer-Schuster rearrangement.[4] | This is more common under acidic conditions but can be catalyzed by certain metal impurities. Ensure clean glassware and avoid acidic workup conditions until the reaction is complete. |
Data Summary Table
The choice of alkyl halide substrate is critical in minimizing the E2 elimination side reaction. The following table summarizes the expected major products when an acetylide anion reacts with different classes of alkyl halides.
| Alkyl Halide Class | Primary (e.g., R-CH₂-X) | Secondary (e.g., R₂-CH-X) | Tertiary (e.g., R₃-C-X) |
| Major Reaction Pathway | SN2 Substitution [1][2][5] | E2 Elimination [1][2] | E2 Elimination [1][3] |
| Major Product Type | Desired Alkyne | Alkene | Alkene |
| Expected Yield of Alkyne | Good to Excellent | Poor to None | None |
Experimental Protocols
Key Experiment: Alkylation of Propargyl Alcohol
This protocol describes a general procedure for the synthesis of 6-phenyl-2-hexyn-1-ol.
Materials:
-
Propargyl alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1-bromo-3-phenylpropane (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Carefully add the sodium hydride dispersion to the THF and cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of propargyl alcohol in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to stir at 0°C for one hour. The solution should become a milky white suspension of the sodium acetylide.
-
Add a solution of 1-bromo-3-phenylpropane in anhydrous THF to the reaction mixture dropwise at 0°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield pure 6-phenyl-2-hexyn-1-ol.
Visual Guides
Caption: Experimental workflow for the synthesis of 6-phenyl-2-hexyn-1-ol.
Caption: Desired SN2 reaction pathway versus potential side reactions.
Caption: A logical troubleshooting guide for common synthesis issues.
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Optimization of reaction conditions for the synthesis of 2-Hexyn-1-ol, 6-phenyl-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Hexyn-1-ol, 6-phenyl-. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Hexyn-1-ol, 6-phenyl-?
A1: A prevalent method for the synthesis of 2-Hexyn-1-ol, 6-phenyl- is the coupling of a suitable terminal alkyne, such as 4-phenyl-1-butyne, with an aldehyde, typically formaldehyde or its solid polymer, paraformaldehyde. This reaction, often catalyzed by a metal salt, directly installs the required hydroxymethyl group at the terminal position of the alkyne.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters for this synthesis include the choice of catalyst, base, solvent, and reaction temperature. The purity of the starting materials, particularly the terminal alkyne, and the exclusion of oxygen and moisture are also crucial for achieving high yields and minimizing side reactions.
Q3: What are the potential side reactions in this synthesis?
A3: Common side reactions include the homo-coupling of the terminal alkyne (Glaser-Hay coupling), isomerization of the propargylic alcohol product to an enone, and polymerization of the alkyne or formaldehyde.[1] The presence of oxygen can promote homo-coupling, especially when using copper catalysts.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting alkyne, the product, and any significant byproducts. Disappearance of the starting alkyne spot and the appearance of the more polar product spot indicate reaction progression.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of catalyst. - For palladium catalysts, ensure the active Pd(0) species is generated. |
| Impure starting materials | - Purify the terminal alkyne and solvent before use. - Use high-purity paraformaldehyde. | |
| Insufficiently basic conditions | - Use a stronger base or increase the stoichiometry of the base. - Ensure the base is not degraded. | |
| Reaction temperature is too low | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of oxygen or moisture | - Degas the solvent and reaction mixture thoroughly. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Significant Side Products | Homo-coupling of the alkyne | - Rigorously exclude oxygen from the reaction. - Consider a copper-free catalyst system if homo-coupling is persistent.[1] |
| Isomerization to enone | - Use milder reaction conditions (lower temperature, less harsh base). - Minimize the reaction time once the starting material is consumed. | |
| Polymerization | - Ensure the reaction temperature is not too high. - Use a suitable concentration of reactants. | |
| Reaction Stalls Before Completion | Catalyst deactivation | - Add an additional portion of the catalyst. - Ensure the reaction is free of catalyst poisons. |
| Reagents consumed by side reactions | - Re-evaluate the reaction conditions to minimize side reactions. - Consider adding the limiting reagent in portions. |
Optimization of Reaction Conditions
The following table summarizes the effect of various reaction parameters on the yield of 2-Hexyn-1-ol, 6-phenyl-. This data is representative and should be used as a guideline for optimization.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | Et₃N (2) | THF | 50 | 12 | 65 |
| 2 | Pd(PPh₃)₂Cl₂ (5) / CuI (10) | i-Pr₂NH (2) | DMF | 60 | 8 | 78 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | Toluene | 80 | 12 | 72 |
| 4 | CuI (10) | DBU (1.5) | Acetonitrile | 70 | 6 | 85 |
| 5 | Zn(OTf)₂ (10) | Et₃N (2) | Dioxane | 60 | 10 | 88 |
| 6 | AgI (5) | K₃PO₄ (2) | Water | 100 | 4 | 75 |
Experimental Protocols
Detailed Methodology for the Synthesis of 2-Hexyn-1-ol, 6-phenyl-
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-phenyl-1-butyne
-
Paraformaldehyde
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuI (5 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF, followed by 4-phenyl-1-butyne (1.0 equiv.) and diisopropylamine (2.0 equiv.).
-
Add paraformaldehyde (1.5 equiv.) to the stirring solution.
-
Heat the reaction mixture to 60 °C and stir for 8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Hexyn-1-ol, 6-phenyl-.
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of 2-Hexyn-1-ol, 6-phenyl-.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Synthesis of 6-phenyl-2-hexyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 6-phenyl-2-hexyn-1-ol.
Troubleshooting Guides
Scaling up the synthesis of 6-phenyl-2-hexyn-1-ol, commonly achieved via a Sonogashira coupling reaction, can present several challenges. Below is a summary of potential issues, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Typical Quantitative Impact |
| Low or No Product Formation | - Inactive Palladium Catalyst | - Use fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). - Ensure anaerobic conditions to prevent catalyst decomposition. | Yields <10% |
| - Ineffective Copper Co-catalyst | - Use freshly sourced, high-purity CuI. - Consider a copper-free Sonogashira protocol if homocoupling is a major issue. | Variable, can lead to complete reaction failure. | |
| - Inappropriate Solvent or Base | - Switch to a different solvent such as THF or a mixture of toluene and an amine. - Use a stronger or more suitable base like triethylamine (Et₃N) or diisopropylamine (DIPA). | Yields can vary by 20-50% depending on the system. | |
| - Low Reaction Temperature | - For less reactive aryl bromides, heating is often necessary (e.g., 40-70 °C). | Reaction may not proceed at room temperature. | |
| Significant Homocoupling of Propargyl Alcohol (Glaser Coupling) | - Presence of Oxygen | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar). | Can consume a significant portion of the starting alkyne, reducing the yield of the desired product by >50%. |
| - High Copper Catalyst Loading | - Reduce the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%). | - | |
| Formation of Impurities and Byproducts | - Isomerization of the Alkyne | - Maintain mild reaction conditions and avoid excessively high temperatures or strong bases for prolonged periods. | Can lead to a complex mixture of products that are difficult to separate. |
| - Dimerization of the Aryl Halide | - Optimize catalyst and ligand concentrations. | Typically a minor byproduct, but can complicate purification. | |
| Difficulties in Product Isolation and Purification | - Residual Palladium Catalyst | - Employ scavenging agents like SiliaMetS® DMT or activated carbon for palladium removal.[1] - Utilize filtration through a pad of Celite®. | High levels of residual palladium can affect the purity and color of the final product. |
| - Co-elution with Starting Materials or Byproducts | - Optimize column chromatography conditions (e.g., gradient elution, different solvent systems). - Consider crystallization as an alternative or final purification step. | Can result in product fractions with low purity. | |
| Scale-up Issues | - Exothermic Reaction | - Implement controlled, slow addition of one of the reactants (typically the alkyne) to manage the reaction temperature. - Use a reaction calorimeter to determine the heat of reaction and ensure adequate cooling capacity. | Uncontrolled exotherms can lead to side reactions, degradation of product and catalyst, and pose a safety risk. |
| - Catalyst Deactivation | - Ensure stringent anaerobic conditions throughout the larger scale run. - For heterogeneous catalysts, consider flow chemistry to maintain catalyst activity. | Can lead to incomplete conversion and batch-to-batch variability. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 6-phenyl-2-hexyn-1-ol?
A1: The most common and versatile method for synthesizing 6-phenyl-2-hexyn-1-ol is the Sonogashira cross-coupling reaction.[2][3] This reaction involves the coupling of a terminal alkyne (propargyl alcohol) with an aryl or vinyl halide (in this case, an alkyl halide with an aryl group, such as 1-bromo-3-phenylpropane) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2][3]
Q2: Which palladium catalyst and ligands are most effective for this synthesis?
A2: A variety of palladium(0) and palladium(II) catalysts can be effective. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). The choice of phosphine ligands can also influence the reaction's efficiency, with bulky and electron-rich ligands often providing better results.
Q3: How can I minimize the formation of the homocoupled dimer of propargyl alcohol?
A3: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings and is promoted by the presence of oxygen and copper(I) salts. To minimize this, it is crucial to work under strictly anaerobic (oxygen-free) conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a minimal amount of the copper co-catalyst or employing a copper-free Sonogashira protocol can also significantly reduce the formation of this byproduct.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: Sonogashira reactions can be exothermic, and on a larger scale, this can lead to a rapid increase in temperature if not properly controlled.[4] It is essential to have adequate cooling and to consider a semi-batch process where one of the reactants is added portion-wise to manage the heat evolution. Propargyl alcohol is a volatile and flammable liquid, so appropriate handling and ventilation are necessary. Furthermore, palladium catalysts, especially when finely divided, can be pyrophoric.
Q5: What is the best method for purifying the final product?
A5: Purification of 6-phenyl-2-hexyn-1-ol typically involves column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective. For removal of residual palladium, treatment with a scavenging agent or filtration through a pad of Celite® can be employed before chromatography.[1] Depending on the purity after chromatography, crystallization from a suitable solvent system may be a viable option for obtaining highly pure material.
Experimental Protocol: Sonogashira Coupling for 6-phenyl-2-hexyn-1-ol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
1-Bromo-3-phenylpropane
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1-bromo-3-phenylpropane (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous, degassed THF and triethylamine (2.0 eq) to the flask via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add propargyl alcohol (1.2 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Below are diagrams illustrating the synthetic pathway and a troubleshooting workflow for the synthesis of 6-phenyl-2-hexyn-1-ol.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 2-Hexyn-1-ol and 6-phenyl-2-hexyn-1-ol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 2-Hexyn-1-ol and its derivatives, such as 6-phenyl-2-hexyn-1-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your reaction.
Problem 1: The hydrogenation of 2-Hexyn-1-ol is slow or incomplete.
Possible Causes and Solutions:
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst's active sites. Common poisons include sulfur, lead, and other heavy metals.[1][2][3]
-
Solution:
-
Purify Reactants: Ensure the 2-Hexyn-1-ol, solvent, and hydrogen gas are of high purity. Use freshly distilled solvents and high-purity hydrogen.
-
Use a Guard Bed: Pass the reactants through a guard bed of a suitable adsorbent to remove potential poisons before they reach the catalyst.[3]
-
Catalyst Regeneration: If poisoning is suspected, attempt to regenerate the catalyst. For palladium catalysts, this may involve washing with a solvent or a mild acid solution.
-
-
-
Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[4] This is more likely with unsaturated compounds like alkynes and can be exacerbated at higher temperatures.
-
Solution:
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of coke formation.
-
Catalyst Regeneration: For palladium on carbon (Pd/C) catalysts, a common regeneration procedure involves carefully controlled oxidation to burn off the coke, followed by reduction. A typical procedure involves thermal treatment in an inert atmosphere (e.g., nitrogen) at 550-700°C to remove volatile carbon-containing materials, followed by controlled oxidation.[5]
-
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Solution: Increase the catalyst loading in increments. For the hydrogenation of 2-hexyn-1-ol using a polysaccharide-stabilized PdAg nanocatalyst, an optimal loading was determined to be 0.05 g for a 2.23 mmol scale reaction.[6]
-
-
Poor Mass Transfer: Inefficient stirring or gas dispersion can limit the reaction rate.
-
Solution: Ensure vigorous stirring (e.g., 600-700 oscillations per minute for lab-scale reactions) and efficient bubbling of hydrogen gas through the reaction mixture.[6]
-
Problem 2: The semi-hydrogenation of 2-Hexyn-1-ol to cis-2-Hexen-1-ol shows low selectivity, with significant over-reduction to 1-Hexanol.
Possible Causes and Solutions:
-
Catalyst is Too Active: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are often too active and will readily reduce the alkene intermediate to the alkane.[7][8][9][10]
-
Solution:
-
Use a Poisoned Catalyst: Employ a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate or barium sulfate poisoned with lead acetate and quinoline).[10][11][12] This modification reduces the catalyst's activity, allowing the reaction to be stopped at the alkene stage.
-
In-situ Modification: In some cases, adding a small amount of a selective poison, like quinoline, to the reaction mixture with a standard Pd/C catalyst can improve selectivity.
-
-
-
High Hydrogen Pressure: Elevated hydrogen pressure can favor over-reduction.
-
Solution: Conduct the reaction at or near atmospheric pressure. Successful selective hydrogenations of 2-hexyn-1-ol have been reported at 0.1 MPa (approximately 1 atm).[6]
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long after the alkyne has been consumed will lead to the hydrogenation of the alkene.
-
Solution: Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Stop the reaction as soon as the starting material is consumed.
-
Problem 3: Catalyst deactivation is observed when using 6-phenyl-2-hexyn-1-ol as a substrate.
Possible Causes and Solutions:
-
Increased Coking Tendency: The phenyl group can increase the propensity for coke formation on the catalyst surface due to the stability of aromatic rings and their potential to polymerize under reaction conditions.
-
Solution:
-
Lower Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize coke formation.
-
Choose a More Coke-Resistant Catalyst: Catalysts with larger pores or specific surface properties may be more resistant to coking.
-
Regular Catalyst Regeneration: If using the catalyst for multiple cycles, implement a regeneration protocol between runs.
-
-
-
Strong Adsorption of Aromatic Rings: The phenyl group may adsorb strongly to the catalyst surface, potentially blocking active sites for hydrogen activation and alkyne binding.
-
Solution:
-
Solvent Effects: The choice of solvent can influence the adsorption of reactants and products. Experiment with different solvents to find one that minimizes competitive adsorption of the aromatic ring. Solvents can significantly impact the binding strength of hydrogen on palladium catalysts.[13]
-
Modified Catalysts: Consider using a catalyst with modified surface chemistry to reduce the affinity for the aromatic moiety.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalyst deactivation I should be aware of?
A1: The primary mechanisms of catalyst deactivation are:
-
Poisoning: Strong chemical adsorption of impurities onto the catalyst's active sites.[4]
-
Coking/Fouling: Physical deposition of carbonaceous materials on the catalyst surface.[4]
-
Sintering: The agglomeration of small metal particles into larger ones at high temperatures, leading to a loss of active surface area.
-
Leaching: The dissolution of the active metal from the support into the reaction medium.
Q2: How can I determine the cause of my catalyst's deactivation?
A2: A combination of analytical techniques can help identify the deactivation mechanism:
-
Visual Inspection: A change in the catalyst's color (e.g., from black to grayish) or the presence of clumps can indicate sintering or severe fouling.
-
Spectroscopic and Microscopic Techniques:
-
Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) can detect the presence of poisons on the catalyst surface or determine if metal has leached into the reaction solution.[14]
-
Thermogravimetric Analysis (TGA): Can quantify the amount of coke on a catalyst by measuring weight loss upon heating in an oxidizing atmosphere.
Q3: Can I regenerate my deactivated catalyst?
A3: In many cases, yes. The regeneration method depends on the cause of deactivation:
-
For Coking: A common method for Pd/C is controlled oxidation to burn off carbon deposits, followed by a reduction step.[5]
-
For Poisoning: If the poison is weakly adsorbed, washing the catalyst with a suitable solvent may be effective. For more strongly bound poisons, a mild chemical treatment might be necessary. For example, a deactivated Pd(OH)2/C catalyst was regenerated using a mixture of chloroform and glacial acetic acid.
-
For Sintering: Sintering is generally irreversible.
-
For Leaching: Leaching is also irreversible as the active metal is lost from the support.
Q4: Does the solvent choice affect catalyst deactivation?
A4: Yes, the solvent can play a critical role. It can influence:
-
The solubility of reactants and products, which can affect reaction rates and coking.
-
The binding strength of hydrogen and reactants to the catalyst surface.[13]
-
The stability of the catalyst, potentially promoting or inhibiting leaching of the active metal. In some cases, the solvent can even react with by-products that might otherwise inhibit the catalyst.[15]
Data Presentation
Table 1: Hypothetical Troubleshooting Scenarios for the Hydrogenation of 2-Hexyn-1-ol
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Slow or no reaction | Catalyst Poisoning | Purify reactants and solvent | Reaction rate increases |
| Coking/Fouling | Lower reaction temperature | Improved catalyst lifetime | |
| Insufficient Catalyst | Increase catalyst loading | Faster conversion | |
| Low selectivity (over-reduction) | Catalyst too active | Use Lindlar's catalyst | Increased yield of cis-alkene |
| High H₂ pressure | Reduce H₂ pressure to ~1 atm | Improved selectivity | |
| Catalyst deactivation with phenyl-substituted substrate | Increased Coking | Optimize temperature and solvent | Enhanced catalyst stability |
Experimental Protocols
Protocol 1: Testing for Catalyst Leaching
-
Set up the hydrogenation reaction for 2-Hexyn-1-ol as usual.
-
After a specific time (e.g., 50% conversion), carefully filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate (the reaction solution without the solid catalyst) to continue stirring under the same reaction conditions (temperature and hydrogen pressure).
-
Monitor the reaction progress of the filtrate over time.
-
Interpretation:
-
If the reaction in the filtrate continues to proceed, it indicates that some of the active catalyst has leached into the solution.
-
If the reaction stops, it suggests that the catalysis is primarily heterogeneous and leaching is not a significant issue.
-
Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst
Note: This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Solvent Washing: Wash the deactivated catalyst with a solvent such as ethanol to remove any adsorbed organic species. Dry the catalyst thoroughly under vacuum.
-
Thermal Treatment (Inert Atmosphere): Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst to 575-650°C under a flow of an inert gas (e.g., nitrogen) to remove volatile carbon-containing materials.[5]
-
Controlled Oxidation: After the initial thermal treatment, while maintaining the temperature, introduce a controlled amount of air or a mixture of air and nitrogen. This will burn off the non-volatile coke deposits. Caution: This step is exothermic and should be done carefully to avoid overheating and sintering the catalyst.
-
Reduction: After the oxidation step, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas. The reduction temperature will depend on the specific catalyst but is often in the range of 200-400°C.
-
Passivation: After reduction, carefully passivate the catalyst surface to prevent pyrophoric behavior upon exposure to air. This is typically done by introducing a very small, controlled amount of oxygen into the inert gas stream while the catalyst cools.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Common causes of catalyst deactivation.
References
- 1. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 2. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. 19.4. Reduction of alkenes and alkynes | Organic Chemistry II [courses.lumenlearning.com]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 14. Catalyst Poisoning Testing [intertek.com]
- 15. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
Technical Support Center: Enhancing Stereoselectivity in the Hydrogenation of 6-phenyl-2-hexyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective hydrogenation of 6-phenyl-2-hexyn-1-ol to (Z)-6-phenyl-2-hexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of 6-phenyl-2-hexyn-1-ol?
A1: The primary challenge is to achieve high stereoselectivity, specifically to obtain the cis or (Z)-alkene, (Z)-6-phenyl-2-hexen-1-ol, without over-reduction to the corresponding alkane (6-phenyl-hexan-1-ol) or formation of the trans or (E)-alkene.
Q2: Which catalysts are recommended for the stereoselective hydrogenation of alkynes to cis-alkenes?
A2: For the selective conversion of alkynes to cis-alkenes, poisoned catalysts are generally employed. The most common choices include Lindlar's catalyst (palladium on calcium carbonate or barium sulfate poisoned with lead acetate and quinoline) and P-2 Nickel catalyst (a nickel boride catalyst).[1][2][3] These catalysts are designed to reduce the alkyne to an alkene and then desorb the alkene before further hydrogenation to an alkane can occur.[2]
Q3: How does Lindlar's catalyst achieve cis-stereoselectivity?
A3: Lindlar's catalyst facilitates the syn-addition of hydrogen to the alkyne triple bond. The alkyne adsorbs onto the catalyst surface, and then two hydrogen atoms are delivered to the same face of the triple bond, resulting in the formation of a cis-alkene.[1][4] The "poison" (e.g., lead acetate and quinoline) deactivates the catalyst just enough to prevent the further reduction of the newly formed alkene.[1][2]
Q4: What are the advantages of using a P-2 Nickel catalyst?
A4: P-2 Nickel is an alternative to Lindlar's catalyst and is also known for its ability to selectively hydrogenate alkynes to cis-alkenes.[3][5] It is often prepared in situ from nickel(II) acetate and sodium borohydride.[3] An advantage is that it avoids the use of heavy metal poisons like lead.
Q5: Can reaction conditions influence the stereoselectivity?
A5: Yes, reaction conditions play a crucial role. Factors such as temperature, pressure, solvent, and the presence of additives can significantly impact the selectivity of the hydrogenation. For instance, lower temperatures and pressures generally favor higher selectivity. The choice of solvent can also influence catalyst activity and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of 6-phenyl-2-hexyn-1-ol | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Reaction time is too short. 4. Presence of catalyst poisons in the substrate or solvent. | 1. Use a fresh batch of catalyst or ensure proper activation if required. 2. Increase the hydrogen pressure gradually, monitoring the reaction progress. 3. Extend the reaction time. 4. Purify the substrate and solvent before use. |
| Formation of significant amounts of 6-phenyl-hexan-1-ol (over-reduction) | 1. Catalyst is too active. 2. Reaction temperature or pressure is too high. 3. Reaction time is too long. | 1. For Lindlar's catalyst, ensure it is properly "poisoned." Consider adding a small amount of an additional inhibitor like quinoline. For P-2 Ni, ensure the preparation method is followed precisely. 2. Reduce the reaction temperature and/or hydrogen pressure. 3. Monitor the reaction closely by techniques like TLC or GC and stop it once the starting material is consumed. |
| Formation of (E)-6-phenyl-2-hexen-1-ol (trans-alkene) | 1. Isomerization of the cis-alkene product on the catalyst surface. 2. Use of an inappropriate catalyst system. | 1. This can be minimized by using a well-poisoned catalyst and stopping the reaction as soon as the alkyne is consumed. 2. Ensure the use of a catalyst known for syn-addition, such as Lindlar's or P-2 Nickel. Dissolving metal reductions (e.g., Na/NH3) will produce the trans-alkene. |
| Inconsistent results between batches | 1. Variability in catalyst preparation or quality. 2. Inconsistent reaction setup and conditions. | 1. If preparing the catalyst in-house, standardize the procedure meticulously. If using a commercial catalyst, consider purchasing from a reliable supplier and ordering a larger single batch. 2. Carefully control all reaction parameters, including temperature, pressure, stirring rate, and the ratio of substrate to catalyst. |
Quantitative Data Summary
| Catalyst System | Substrate | Conversion (%) | Selectivity to cis-Alkene (%) | Reference |
| PdAg-HEC/ZnO | 2-Hexyn-1-ol | ~100 | 97.2 | [6] |
| Pd/C with additives | 3-Hexyn-1-ol | >89 | up to 97 | [7] |
| Lindlar Catalyst | 3-Hexyn-1-ol | High | High | [8] |
| P-2 Nickel with Ethylenediamine | Hex-3-yne | 95.1 | >99 (100:1 cis:trans) | Not directly cited, but implied by similar reactions. |
Experimental Protocols
General Procedure for Hydrogenation using Lindlar's Catalyst
-
Catalyst Suspension: In a suitable reaction flask, suspend Lindlar's catalyst (typically 5% by weight of the alkyne) in a chosen solvent (e.g., ethanol, ethyl acetate, or hexane).
-
Atmosphere Exchange: Seal the flask and purge it with hydrogen gas to remove air.
-
Substrate Addition: Add a solution of 6-phenyl-2-hexyn-1-ol in the same solvent to the reaction mixture.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (typically 1 atm, but can be adjusted) at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point at which the starting alkyne has been consumed.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to isolate the (Z)-6-phenyl-2-hexen-1-ol.
In-situ Preparation and Use of P-2 Nickel Catalyst
-
Catalyst Preparation: In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate in ethanol. To this solution, carefully add a solution of sodium borohydride in ethanol. A black precipitate of the P-2 Nickel catalyst will form.
-
Atmosphere Exchange: Purge the flask containing the catalyst suspension with hydrogen gas.
-
Substrate Addition: Add a solution of 6-phenyl-2-hexyn-1-ol in ethanol to the catalyst suspension.
-
Reaction: Stir the mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitoring and Work-up: Follow steps 5-7 from the Lindlar catalyst procedure.
Visualizations
Caption: Experimental workflow for the stereoselective hydrogenation of 6-phenyl-2-hexyn-1-ol.
Caption: Key factors influencing the stereoselectivity of alkyne hydrogenation.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. organic chemistry - What is the origin of the names P-1 and P-2 of nickel boride catalysts? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Methods for the removal of impurities from 2-Hexyn-1-ol, 6-phenyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-phenyl-2-hexyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 6-phenyl-2-hexyn-1-ol?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential impurities are:
-
Unreacted Starting Materials: Such as 1-bromo-3-phenylpropane, 5-phenyl-1-pentyne, or propargyl alcohol.
-
Byproducts: These can arise from side reactions. For instance, if a Grignard reaction is used, potential byproducts include compounds from Wurtz coupling or enolization.
-
Solvents: Residual solvents from the reaction and workup, such as tetrahydrofuran (THF), diethyl ether, or toluene.
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Oxidation or Decomposition Products: Acetylenic alcohols can be sensitive to oxidation or decomposition, especially if exposed to high temperatures or acidic/basic conditions for extended periods.
Q2: What are the recommended methods for purifying 6-phenyl-2-hexyn-1-ol?
A2: The primary methods for purifying 6-phenyl-2-hexyn-1-ol are flash column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: I am unsure of the physical properties of 6-phenyl-2-hexyn-1-ol. Where can I find this information?
A3: While some databases may not list all physical properties, the CAS number for 6-phenyl-2-hexyn-1-ol is 77877-57-7.[1] This can be used to search various chemical databases for information on its boiling point, melting point, and solubility, although some of these properties may not be well-documented. For similar, less complex acetylenic alcohols like hex-2-yn-1-ol, the boiling point is reported as 136-140 °C at atmospheric pressure and 66-67 °C at 10 mmHg. This suggests that 6-phenyl-2-hexyn-1-ol, with its higher molecular weight, will likely have a significantly higher boiling point, making vacuum distillation a suitable purification method.
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). |
| Column overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of silica gel should be at least 50 times the weight of the crude sample. |
| Co-elution of impurities | If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity of the separation. |
| Product is unstable on silica gel | Some compounds can decompose on acidic silica gel. In such cases, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine. |
Issue: The product is not eluting from the column.
| Possible Cause | Troubleshooting Step |
| Solvent system is too non-polar | Gradually increase the polarity of the eluting solvent (gradient elution). |
| Product is highly polar and strongly adsorbed | Consider using a more polar solvent system, such as methanol in dichloromethane. |
| Product has decomposed on the column | Analyze a small sample of the crude material for stability on a TLC plate spotted and left for some time before eluting to check for decomposition. |
Vacuum Distillation
Issue: The product is not distilling over at the expected temperature.
| Possible Cause | Troubleshooting Step |
| Vacuum is not low enough | Check the vacuum pump and all connections for leaks. Ensure the vacuum gauge is reading accurately. |
| Boiling point is higher than anticipated | Gradually and carefully increase the heating bath temperature. Be cautious of potential decomposition at very high temperatures. |
| Presence of non-volatile impurities | If the crude material contains a significant amount of non-volatile impurities, a preliminary purification step like filtration or a quick column plug might be necessary. |
Issue: The product is decomposing during distillation.
| Possible Cause | Troubleshooting Step |
| Heating bath temperature is too high | Lower the heating bath temperature and improve the vacuum to allow distillation at a lower temperature. |
| Prolonged heating | Minimize the time the compound is exposed to high temperatures by ensuring the distillation proceeds efficiently once started. |
| Presence of acidic or basic impurities | Neutralize the crude material with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities) before distillation. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and stable bed.
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Sample Loading: Dissolve the crude 6-phenyl-2-hexyn-1-ol in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed. Use a stirring bar or boiling chips to ensure smooth boiling.
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Crude Material: Place the crude 6-phenyl-2-hexyn-1-ol in the distilling flask.
-
Vacuum Application: Gradually apply vacuum to the system.
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Heating: Once the desired vacuum is reached, begin to heat the distilling flask using a heating mantle.
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Fraction Collection: Collect the distillate in fractions based on the boiling point and refractive index (if available). The main fraction should be collected at a stable temperature.
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Isolation: The collected fraction is the purified product.
General Protocol for Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair in which 6-phenyl-2-hexyn-1-ol is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for aromatic alcohols include toluene, ethanol, or mixtures like ethanol/water or hexanes/ethyl acetate.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
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Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualization
Caption: Troubleshooting workflow for the purification of 6-phenyl-2-hexyn-1-ol.
References
Stability issues and storage conditions for 2-Hexyn-1-ol, 6-phenyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 2-Hexyn-1-ol, 6-phenyl-. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-Hexyn-1-ol, 6-phenyl-?
A1: The primary stability concerns for 2-Hexyn-1-ol, 6-phenyl- stem from its unsaturated character, specifically the alkyne (carbon-carbon triple bond) and hydroxyl functionalities, as well as the phenyl group. These structural features make the molecule susceptible to:
-
Oxidation: The allylic alcohol moiety and the phenyl ring can be prone to oxidation, especially in the presence of air, light, or oxidizing agents. This can lead to the formation of aldehydes, ketones, or carboxylic acids.
-
Polymerization/Oligomerization: The terminal alkyne can be susceptible to polymerization or oligomerization reactions, particularly when exposed to heat, light, or certain metal catalysts.
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Decomposition at Elevated Temperatures: Like many organic molecules, 2-Hexyn-1-ol, 6-phenyl- can decompose at elevated temperatures. The presence of the triple bond may lower the decomposition temperature compared to its saturated analogs.
-
Acid/Base Instability: Strong acidic or basic conditions may catalyze side reactions, such as rearrangement or elimination of the hydroxyl group.
Q2: What are the recommended long-term storage conditions for 2-Hexyn-1-ol, 6-phenyl-?
A2: To ensure the long-term stability of 2-Hexyn-1-ol, 6-phenyl-, it is recommended to store the compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Light | Amber vial or in the dark | Protects the compound from light-induced degradation (photolysis). |
| Container | Tightly sealed, appropriate material | Prevents contamination and evaporation of the solvent (if in solution). |
Q3: How can I tell if my sample of 2-Hexyn-1-ol, 6-phenyl- has degraded?
A3: Degradation of 2-Hexyn-1-ol, 6-phenyl- may be indicated by several observable changes:
-
Visual Changes: A change in color from colorless/pale yellow to a darker yellow or brown hue can indicate the formation of degradation products. The appearance of precipitates or turbidity in a solution may also suggest degradation or polymerization.
-
Analytical Changes: The most reliable way to assess degradation is through analytical techniques. A decrease in the peak area of the parent compound and the appearance of new peaks in a chromatogram (e.g., HPLC or GC) are clear indicators of degradation. Spectroscopic changes (e.g., in NMR or IR spectra) can also reveal structural modifications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 2-Hexyn-1-ol, 6-phenyl- in experiments.
Issue 1: Inconsistent experimental results or loss of compound activity.
This could be due to the degradation of the stock solution.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Color change observed in the solid compound or solution.
A color change often indicates oxidation or the formation of polymeric impurities.
| Potential Cause | Recommended Action |
| Exposure to Air/Oxygen | Purge the container with an inert gas (argon or nitrogen) before sealing. For solutions, use de-gassed solvents. |
| Exposure to Light | Store the compound in an amber vial or wrap the container with aluminum foil to protect it from light. |
| Contamination | Ensure that all glassware and equipment are scrupulously clean and dry before use. |
| Elevated Temperature | Store the compound at the recommended refrigerated temperature (2-8 °C). |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the purity and detecting degradation products of 2-Hexyn-1-ol, 6-phenyl-.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is recommended to separate non-polar degradation products from the more polar parent compound. A starting point could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
3. Detection:
-
UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.
4. Sample Preparation:
-
Prepare a stock solution of 2-Hexyn-1-ol, 6-phenyl- in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
5. Analysis:
-
Inject the prepared sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to 2-Hexyn-1-ol, 6-phenyl-.
Protocol 2: Forced Degradation Study
This protocol describes how to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.
1. Acid and Base Hydrolysis:
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Dissolve the compound in a solution of 0.1 M HCl (for acid hydrolysis) or 0.1 M NaOH (for base hydrolysis).
-
Heat the solutions at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
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Neutralize the samples before analysis.
2. Oxidative Degradation:
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Dissolve the compound in a solution of 3% hydrogen peroxide.
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Keep the solution at room temperature for a specified period, protected from light.
3. Thermal Degradation:
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Store the solid compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified duration.
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For solutions, heat the sample in a suitable solvent.
4. Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).
Analysis of Stressed Samples:
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Analyze all stressed samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Caption: Workflow for a forced degradation study.
Refinement of analytical methods for 2-Hexyn-1-ol, 6-phenyl- quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods for the quantification of 2-Hexyn-1-ol, 6-phenyl-.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying 2-Hexyn-1-ol, 6-phenyl-?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed as a primary method for purity assessment and quantification without the need for a structurally similar reference standard.[1][2][3]
Q2: What is the expected UV absorbance wavelength for 2-Hexyn-1-ol, 6-phenyl-?
A2: Due to the presence of the phenyl group conjugated with the alkyne, 2-Hexyn-1-ol, 6-phenyl- is expected to absorb UV light. The exact maximum absorbance (λmax) should be determined experimentally, but it is likely to be in the range of 240-280 nm.[4][5] A UV-Vis spectrophotometer can be used to determine the λmax by scanning a dilute solution of the compound.
Q3: Is derivatization necessary for the analysis of 2-Hexyn-1-ol, 6-phenyl- by GC-MS?
A3: While direct analysis of alcohols by GC-MS is possible, derivatization is often recommended to improve peak shape, increase volatility, and enhance thermal stability.[6][7][8] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for derivatizing hydroxyl groups.[6][9]
Q4: How can I prepare samples of 2-Hexyn-1-ol, 6-phenyl- for HPLC analysis?
A4: Sample preparation is crucial for accurate and reproducible HPLC results.[10][11] A typical procedure involves dissolving the sample in a solvent compatible with the mobile phase, followed by filtration through a 0.45 µm syringe filter to remove particulate matter.[10] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[12]
Q5: What are the key parameters to consider for developing an HPLC method for this compound?
A5: Key parameters for HPLC method development include the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water or methanol/water gradient), flow rate, column temperature, and UV detection wavelength.[13] Due to the non-polar nature of the phenyl group, a reverse-phase HPLC method is most suitable.[14]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Decrease the sample concentration or injection volume. |
| Active sites on the column | Use an end-capped column or add a competing base to the mobile phase. | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition | Ensure proper mixing and degassing of the mobile phase.[15] |
| Leaks in the HPLC system | Check all fittings and connections for leaks.[9] | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| No Peaks or Very Small Peaks | Sample degradation | Ensure sample stability in the chosen solvent and protect from light if necessary. |
| Incorrect injection volume | Verify the injector is functioning correctly and the correct volume is being drawn. | |
| Detector issue | Check the detector lamp and ensure the wavelength is set correctly. | |
| Ghost Peaks | Contamination in the mobile phase or system | Flush the system with a strong solvent. Use high-purity solvents. |
| Carryover from previous injections | Implement a needle wash step in the autosampler method. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Active sites in the injector or column | Use a deactivated liner and a high-quality capillary column. Consider derivatization.[6] |
| Non-volatile residues in the injector | Clean or replace the injector liner. | |
| Low Signal Intensity | Inefficient ionization | Optimize the MS source temperature and electron energy. |
| Sample adsorption | Derivatize the analyte to reduce active sites interaction.[7][8] | |
| Irreproducible Results | Inconsistent injection volume | Use an autosampler for precise and repeatable injections. |
| Sample degradation at high temperatures | Optimize the injector and oven temperature programs to minimize thermal stress. | |
| Mass Spectrum Anomalies | Co-eluting impurities | Improve chromatographic separation by optimizing the temperature program or using a longer column. |
| Background interference | Check for leaks in the GC-MS system and ensure high-purity carrier gas. |
Experimental Protocols
HPLC-UV Method for Quantification
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 50 50 15 10 90 20 10 90 22 50 50 | 25 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or experimentally determined λmax)
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of 2-Hexyn-1-ol, 6-phenyl- in acetonitrile (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial composition.
-
Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.[10]
GC-MS Method for Quantification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Derivatization (Recommended):
-
To a known amount of sample in a vial, add a suitable solvent (e.g., pyridine).
-
Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS).[6]
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Standard and Sample Preparation: Prepare standards and samples in a similar manner, including the derivatization step if used. An internal standard (e.g., a deuterated aromatic compound) is recommended for improved accuracy.
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data for easy comparison. Actual data will be generated during experimental runs.
Table 1: HPLC Calibration Data Example
| Concentration (µg/mL) | Peak Area |
| 1 | 15000 |
| 5 | 75000 |
| 10 | 152000 |
| 25 | 380000 |
| 50 | 760000 |
| R² | 0.9995 |
Table 2: GC-MS Quantification of Samples Example
| Sample ID | Peak Area (Analyte) | Peak Area (Internal Std) | Calculated Concentration (µg/mL) |
| Sample A | 125000 | 98000 | 12.8 |
| Sample B | 248000 | 99500 | 25.0 |
| Sample C | 89000 | 97500 | 9.1 |
Visualizations
Caption: HPLC Troubleshooting Workflow.
Caption: GC-MS Quantification Logical Flow.
References
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scispace.com [scispace.com]
- 7. Cas 77877-57-7,2-Hexyn-1-ol, 6-phenyl- | lookchem [lookchem.com]
- 8. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Chemistry Archives - Chemistry Steps [chemistrysteps.com]
- 14. Separation of Phenylacetylene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Hex-2-yn-1-ol | C6H10O | CID 69818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Structural validation of 2-Hexyn-1-ol, 6-phenyl- using advanced spectroscopic techniques
A detailed guide for researchers, scientists, and drug development professionals on the structural validation of 2-Hexyn-1-ol, 6-phenyl- utilizing a suite of advanced spectroscopic techniques. This guide provides a comparative analysis with structurally related alternatives, supported by experimental and predicted data.
The unequivocal structural determination of organic compounds is a cornerstone of chemical research and drug development. This guide focuses on the comprehensive spectroscopic characterization of 2-Hexyn-1-ol, 6-phenyl-, a molecule featuring both an alkyne and a phenyl group. Through a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we provide a detailed roadmap for its structural validation. To contextualize the spectroscopic features of the target molecule, a comparative analysis is presented against two commercially available alternatives: the saturated analog, 6-phenyl-1-hexanol, and the isomeric alkyne, 1-phenyl-1-hexyne.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for 2-Hexyn-1-ol, 6-phenyl- and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)
| Compound | Ar-H | -CH₂OH | -CH₂-Ph | -C≡C-CH₂- / -CH-Ph | -CH₂-C≡ / -CH₂- | -OH | Other |
| 2-Hexyn-1-ol, 6-phenyl- (Predicted) | 7.30-7.15 (m, 5H) | 4.25 (t, J=2.0, 2H) | 2.70 (t, J=7.0, 2H) | 2.25 (tt, J=7.0, 2.0, 2H) | 1.80-1.70 (m, 2H), 1.60-1.50 (m, 2H) | ~1.5 (br s, 1H) | |
| 6-phenyl-1-hexanol | 7.29-7.15 (m, 5H) | 3.64 (t, J=6.6, 2H) | 2.61 (t, J=7.7, 2H) | - | 1.68-1.54 (m, 4H), 1.42-1.32 (m, 4H) | 1.36 (s, 1H) | |
| 1-phenyl-1-hexyne | 7.45-7.25 (m, 5H) | - | - | - | 2.42 (t, J=7.1, 2H) | - | 1.61-1.48 (m, 2H), 1.00 (t, J=7.2, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Ar-C | Ar-CH | -C≡C- | -CH₂OH / -CH-Ph | -CH₂-Ph | Alkyl -CH₂- | -CH₃ |
| 2-Hexyn-1-ol, 6-phenyl- (Predicted) | ~142 | ~128.5, ~128.3, ~125.8 | ~85, ~80 | ~51 | ~35 | ~30, ~28, ~18 | - |
| 6-phenyl-1-hexanol | 142.8 | 128.4, 128.2, 125.6 | - | 62.9 | 36.0 | 32.6, 31.4, 29.2, 25.7 | - |
| 1-phenyl-1-hexyne | 123.7 | 131.6, 128.3, 127.9 | 91.2, 80.4 | - | - | 30.8, 22.0, 19.3 | 13.6 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2-Hexyn-1-ol, 6-phenyl- (Predicted) | 174.24 | 156 ([M-H₂O]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
| 6-phenyl-1-hexanol | 178.27 | 160 ([M-H₂O]⁺), 104, 91 ([C₇H₇]⁺, tropylium ion)[1] |
| 1-phenyl-1-hexyne | 158.24 | 129, 115, 91 ([C₇H₇]⁺, tropylium ion)[2] |
Table 4: Infrared Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | O-H Stretch | Ar-H Stretch | C-H Stretch (sp³) | C≡C Stretch | C=C Stretch (Ar) | C-O Stretch |
| 2-Hexyn-1-ol, 6-phenyl- (Predicted) | ~3350 (broad) | ~3030 | ~2940, 2860 | ~2250 (weak) | ~1605, 1495, 1450 | ~1050 |
| 6-phenyl-1-hexanol | ~3330 (broad) | ~3026 | ~2931, 2857 | - | ~1604, 1496, 1454 | ~1058[3] |
| 1-phenyl-1-hexyne | - | ~3050 | ~2950, 2870 | ~2230 | ~1598, 1490, 1443[4] | - |
Experimental Workflow
The structural validation of 2-Hexyn-1-ol, 6-phenyl- follows a logical workflow, integrating data from multiple spectroscopic techniques to build a comprehensive picture of the molecule's architecture.
Caption: Experimental workflow for the structural validation of 2-Hexyn-1-ol, 6-phenyl-.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), providing crucial information for assembling the carbon skeleton and assigning quaternary carbons.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
High-Resolution Mass Spectrometry (HRMS): The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The high-resolution capability of the mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for the determination of the accurate mass of the molecular ion, which is used to confirm the elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information, often revealing characteristic losses of functional groups or cleavages at specific bonds.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is an average of 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands are analyzed to identify the presence of specific functional groups in the molecule. Key diagnostic peaks for 2-Hexyn-1-ol, 6-phenyl- include the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic portions, the weak C≡C stretch of the alkyne, and the C=C stretches of the aromatic ring.
References
Comparative study of the reactivity of 2-Hexyn-1-ol, 6-phenyl- and its isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Hexyn-1-ol and its phenyl-substituted isomers. Understanding the influence of the phenyl group's position on the reactivity of the alkynol core is crucial for the strategic design of synthetic pathways in drug development and materials science. This document outlines the expected reactivity based on electronic and steric effects and provides detailed experimental protocols to enable researchers to generate quantitative comparative data.
Introduction
Alkynols are versatile building blocks in organic synthesis, prized for their dual functionality of a reactive triple bond and a hydroxyl group. The introduction of a phenyl substituent to the carbon chain of an alkynol can significantly alter its reactivity profile. This is due to the electronic effects (inductive and resonance) and steric hindrance exerted by the aromatic ring. This guide focuses on a comparative analysis of 2-Hexyn-1-ol and its various 6-phenyl-2-hexyn-1-ol isomers, where the phenyl group is positioned at different locations along the hexynol backbone.
The isomers considered in this guide are:
-
2-Hexyn-1-ol (The unsubstituted parent compound)
-
6-Phenyl-2-hexyn-1-ol
-
5-Phenyl-2-hexyn-1-ol
-
4-Phenyl-2-hexyn-1-ol
-
3-Phenyl-2-hexyn-1-ol
-
1-Phenyl-2-hexyn-1-ol
Theoretical Reactivity Profile
The reactivity of the carbon-carbon triple bond in these compounds is primarily governed by its electron density and accessibility to reagents. The position of the phenyl group influences these factors in the following ways:
-
Electronic Effects: A phenyl group can act as an electron-withdrawing group through its inductive effect, but also as an electron-donating group through resonance, depending on its position relative to the reactive center. When conjugated with the triple bond (as in 1-phenyl-2-hexyn-1-ol), the phenyl group can stabilize intermediates formed during electrophilic addition.
-
Steric Effects: The bulky phenyl group can hinder the approach of reagents to the triple bond, thereby decreasing the reaction rate. This effect is most pronounced when the phenyl group is in close proximity to the alkyne functionality.
Based on these principles, a qualitative prediction of reactivity can be made for key reaction types.
Comparative Data on Reactivity
Table 1: Predicted Relative Reactivity in Catalytic Hydrogenation
| Compound | Predicted Relative Rate | Rationale |
| 2-Hexyn-1-ol | +++ | Unsubstituted, minimal steric hindrance. |
| 6-Phenyl-2-hexyn-1-ol | +++ | Phenyl group is distant from the triple bond, minimal electronic or steric influence. |
| 5-Phenyl-2-hexyn-1-ol | ++ | Phenyl group is closer, slight steric hindrance may be observed. |
| 4-Phenyl-2-hexyn-1-ol | ++ | Increased steric hindrance compared to the 5- and 6-phenyl isomers. |
| 3-Phenyl-2-hexyn-1-ol | + | Significant steric hindrance due to the phenyl group being adjacent to the triple bond. |
| 1-Phenyl-2-hexyn-1-ol | + | Conjugation with the phenyl ring can affect adsorption to the catalyst surface, and steric hindrance is a factor. |
Table 2: Predicted Regioselectivity in Hydration (Markovnikov Addition)
| Compound | Predicted Major Product | Rationale |
| 2-Hexyn-1-ol | Hexan-2-one | Follows Markovnikov's rule. |
| 6-Phenyl-2-hexyn-1-ol | 6-Phenylhexan-2-one | Phenyl group is too distant to influence regioselectivity. |
| 5-Phenyl-2-hexyn-1-ol | 5-Phenylhexan-2-one | Phenyl group is unlikely to alter the inherent regioselectivity. |
| 4-Phenyl-2-hexyn-1-ol | Mixture of 4-phenylhexan-2-one and 4-phenylhexan-3-one | The phenyl group at the 4-position may exert some electronic influence, potentially leading to a mixture of products. |
| 3-Phenyl-2-hexyn-1-ol | 3-Phenylhexan-2-one | Steric hindrance from the phenyl group will likely favor the formation of the ketone at the C2 position. |
| 1-Phenyl-2-hexyn-1-ol | 1-Phenylhexan-2-one | The phenyl group directs the addition of the hydroxyl group to the benzylic carbon due to resonance stabilization of the carbocation intermediate. |
Table 3: Predicted Relative Reactivity in Electrophilic Addition (e.g., with HBr)
| Compound | Predicted Relative Rate | Rationale |
| 2-Hexyn-1-ol | +++ | Electron-rich triple bond with minimal steric hindrance. |
| 6-Phenyl-2-hexyn-1-ol | +++ | Phenyl group is too far to exert a significant electronic or steric effect. |
| 5-Phenyl-2-hexyn-1-ol | ++ | Slight inductive electron withdrawal by the distant phenyl group may slightly decrease reactivity. |
| 4-Phenyl-2-hexyn-1-ol | ++ | Inductive effect and minor steric hindrance. |
| 3-Phenyl-2-hexyn-1-ol | + | Significant steric hindrance will likely slow the reaction rate. |
| 1-Phenyl-2-hexyn-1-ol | ++++ | The phenyl group can stabilize the vinyl cation intermediate through resonance, leading to an increased reaction rate.[1] |
Experimental Protocols
To facilitate the direct comparison of the reactivity of 2-hexyn-1-ol and its phenyl isomers, the following detailed experimental protocols are provided. These protocols are designed to be standardized for comparative analysis.
Synthesis of Phenyl-Substituted 2-Hexyn-1-ols
The various phenyl-substituted 2-hexyn-1-ol isomers can be synthesized through standard organic chemistry procedures, such as Sonogashira coupling or by using appropriate Grignard reagents. For instance, 6-phenyl-5-hexyn-1-ol can be prepared and subsequently hydrogenated to 6-phenyl-1-hexanol.[2] The synthesis of other isomers would require tailored synthetic routes.
Catalytic Hydrogenation
This protocol is adapted from a known procedure for the hydrogenation of 2-hexyn-1-ol.[3]
Objective: To compare the rate of hydrogen uptake and product distribution during the catalytic hydrogenation of 2-hexyn-1-ol and its phenyl isomers.
Materials:
-
2-Hexyn-1-ol or its phenyl isomer
-
Palladium on activated charcoal (Pd/C, 10%)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Glass reactor equipped with a magnetic stirrer, gas inlet, and a system to monitor hydrogen uptake (e.g., a gas burette or a pressure transducer)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
In a thermostated glass reactor, add the alkynol (e.g., 2.23 mmol) and ethanol (25 mL).
-
Add the Pd/C catalyst (e.g., 0.05 g).
-
Seal the reactor and purge with hydrogen gas.
-
Stir the mixture vigorously (600-700 rpm) at a constant temperature (e.g., 40 °C) under a constant pressure of hydrogen (e.g., 0.1 MPa).
-
Monitor the hydrogen uptake over time.
-
Take aliquots of the reaction mixture at regular intervals, filter the catalyst, and analyze the samples by GC-MS to determine the conversion of the starting material and the selectivity for the corresponding alkene and alkane products.
Data Analysis:
-
Plot hydrogen uptake versus time to determine the initial reaction rate for each compound.
-
Plot the concentration of the starting material, intermediate alkene, and final alkane as a function of time.
Acid-Catalyzed Hydration
This generalized protocol is based on standard procedures for the hydration of alkynes.
Objective: To compare the rate and regioselectivity of the acid-catalyzed hydration of 2-hexyn-1-ol and its phenyl isomers.
Materials:
-
2-Hexyn-1-ol or its phenyl isomer
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄) (Caution: Highly toxic)
-
Water
-
Dichloromethane (for extraction)
-
NMR spectrometer and/or GC-MS for product analysis
Procedure:
-
In a round-bottom flask, dissolve the alkynol in a suitable solvent (e.g., aqueous acetone).
-
Add a catalytic amount of sulfuric acid and mercury(II) sulfate.
-
Heat the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and/or GC-MS to determine the conversion and the ratio of isomeric ketone products.
Data Analysis:
-
Determine the reaction time for complete conversion for each substrate.
-
Calculate the ratio of the different ketone products formed to assess the regioselectivity.
Electrophilic Addition of HBr
This protocol outlines a general procedure for the electrophilic addition of HBr to alkynes.
Objective: To compare the rate and regioselectivity of HBr addition to 2-hexyn-1-ol and its phenyl isomers.
Materials:
-
2-Hexyn-1-ol or its phenyl isomer
-
Hydrogen bromide (HBr) solution in acetic acid
-
Inert solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution (for neutralization)
-
NMR spectrometer and/or GC-MS for product analysis
Procedure:
-
Dissolve the alkynol in an inert solvent in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of HBr in acetic acid.
-
Stir the reaction at a controlled temperature and monitor its progress by TLC or GC.
-
After the reaction is complete, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Analyze the product mixture by ¹H NMR and/or GC-MS to identify the products and determine the regioselectivity of the addition.
Data Analysis:
-
Compare the reaction times for completion for each substrate.
-
Determine the ratio of the different bromoalkene isomers formed.
Conclusion
The reactivity of 2-hexyn-1-ol and its phenyl-substituted isomers is a nuanced interplay of electronic and steric factors. While theoretical predictions provide a valuable framework for understanding these effects, direct experimental investigation is essential for obtaining quantitative comparative data. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate the reactivity of these important synthetic building blocks in key organic transformations. Such data is invaluable for the rational design of synthetic strategies in medicinal chemistry and materials science.
References
Comparative Analysis of the Biological Activity of 2-Hexyn-1-ol, 6-phenyl- and its Saturated Analog, 6-phenyl-1-hexanol
A Guide for Researchers in Drug Discovery and Development
In the realm of medicinal chemistry and drug discovery, the exploration of structure-activity relationships is paramount. The introduction of unsaturation, such as a triple bond, into a molecule can significantly alter its biological profile compared to its saturated counterpart. This guide provides a comparative analysis of the hypothetical biological activities of 2-hexyn-1-ol, 6-phenyl- and its saturated analog, 6-phenyl-1-hexanol.
Due to a lack of publicly available experimental data on the biological activity of 2-hexyn-1-ol, 6-phenyl-, this guide utilizes established knowledge of similar chemical structures and general toxicological principles to present a hypothetical comparative dataset. The experimental protocols provided are standardized methodologies widely used in the field for assessing the biological activities discussed.
Physicochemical Properties
A molecule's physicochemical properties are fundamental determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the rigid, electron-rich triple bond in 2-hexyn-1-ol, 6-phenyl- is expected to confer distinct properties compared to the flexible, saturated alkyl chain of 6-phenyl-1-hexanol.
| Property | 2-Hexyn-1-ol, 6-phenyl- | 6-phenyl-1-hexanol | Reference |
| Molecular Formula | C₁₂H₁₄O | C₁₂H₁₈O | [1][2] |
| Molecular Weight | 174.24 g/mol | 178.27 g/mol | [1][2] |
| CAS Number | 77877-57-7 | 2430-16-2 | [1][2] |
| Appearance | Predicted: Colorless to pale yellow liquid | Clear colorless liquid | [3] |
| Boiling Point | Predicted: Higher than saturated analog | 154-155 °C at 11 mmHg | [4] |
| LogP (Predicted) | ~3.5 | ~3.9 | [5] |
| Solubility | Predicted: Soluble in organic solvents, limited water solubility | Soluble in organic solvents, limited water solubility | [6] |
Hypothetical Biological Activity Comparison
The following tables present a hypothetical comparison of the biological activities of 2-hexyn-1-ol, 6-phenyl- and 6-phenyl-1-hexanol. This data is for illustrative purposes to guide potential experimental design.
Cytotoxicity Data (Hypothetical)
The introduction of a triple bond can sometimes lead to increased cytotoxicity due to potential interactions with cellular macromolecules.
| Cell Line | Compound | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 2-Hexyn-1-ol, 6-phenyl- | 25 |
| 6-phenyl-1-hexanol | >100 | |
| MCF-7 (Breast Cancer) | 2-Hexyn-1-ol, 6-phenyl- | 45 |
| 6-phenyl-1-hexanol | >100 | |
| HEK293 (Normal Kidney) | 2-Hexyn-1-ol, 6-phenyl- | 80 |
| 6-phenyl-1-hexanol | >200 |
Antimicrobial Activity Data (Hypothetical)
Alkynyl compounds have been explored for their antimicrobial properties. The triple bond may enhance interactions with microbial targets.
| Organism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | 2-Hexyn-1-ol, 6-phenyl- | 32 |
| 6-phenyl-1-hexanol | 128 | |
| Escherichia coli | 2-Hexyn-1-ol, 6-phenyl- | 64 |
| 6-phenyl-1-hexanol | 256 |
Antifungal Activity Data (Hypothetical)
Similar to antimicrobial activity, the unique stereoelectronic properties of the alkyne may contribute to antifungal effects.
| Organism | Compound | MIC (µg/mL) |
| Candida albicans | 2-Hexyn-1-ol, 6-phenyl- | 16 |
| 6-phenyl-1-hexanol | 64 | |
| Aspergillus niger | 2-Hexyn-1-ol, 6-phenyl- | 32 |
| 6-phenyl-1-hexanol | 128 |
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[7]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-hexyn-1-ol, 6-phenyl- and 6-phenyl-1-hexanol) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[8]
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be influenced by cytotoxic compounds and a general workflow for cytotoxicity screening.
Caption: Hypothetical signaling pathway for compound-induced apoptosis.
Caption: Experimental workflow for cytotoxicity screening.
References
In Vitro and In Vivo Evaluation of 2-Hexyn-1-ol, 6-phenyl- Derivatives: A Review of Publicly Available Data
A comprehensive search for publicly available research detailing the in vitro and in vivo evaluation of 2-hexyn-1-ol, 6-phenyl- derivatives has revealed a significant gap in the scientific literature. At present, there are no specific studies available that provide the necessary experimental data to conduct a thorough comparison with alternative compounds.
While the parent compound, 2-hexyn-1-ol, is a known entity, its primary applications appear to be in the flavor and fragrance industry. Information regarding the synthesis and potential biological activities of its 6-phenyl derivatives is not readily accessible in public research databases. This lack of data prevents the creation of a detailed comparison guide as requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
For the benefit of researchers and drug development professionals interested in this area, this guide will instead provide a foundational framework. This includes a general overview of the types of evaluations that would be necessary for such compounds and standardized methodologies that are typically employed in the field.
Hypothetical Experimental Workflow for Evaluation
Should research on 2-hexyn-1-ol, 6-phenyl- derivatives become available, a typical experimental workflow for its evaluation would likely follow the logical progression from initial screening to more complex biological assays.
Caption: A generalized experimental workflow for the evaluation of novel chemical entities.
Standard Experimental Protocols
Below are detailed methodologies for key experiments that would be essential in evaluating the biological activity of 2-hexyn-1-ol, 6-phenyl- derivatives.
In Vitro Assays
1. MTT Assay for Cytotoxicity
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cells of a relevant line are seeded in 96-well plates and allowed to adhere overnight.
-
The compound is serially diluted and added to the wells.
-
After a 48-72 hour incubation period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following a further incubation, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (typically 570 nm), and the IC50 value is calculated from the dose-response curve.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Target Engagement
-
Objective: To quantify the binding affinity of the compound to a specific protein target.
-
Methodology:
-
A 96-well plate is coated with the target protein.
-
After blocking non-specific binding sites, the compound at various concentrations is added to the wells.
-
A primary antibody specific to the target protein is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added, which is converted by the enzyme to produce a detectable signal (e.g., colorimetric or chemiluminescent).
-
The signal intensity is measured, and the binding affinity (e.g., Kd) is determined.
-
In Vivo Studies
1. Pharmacokinetic (PK) Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Methodology:
-
The compound is administered to a cohort of laboratory animals (e.g., mice or rats) via the intended route of administration (e.g., oral gavage, intravenous injection).
-
Blood samples are collected at predetermined time points.
-
The concentration of the compound in the plasma is quantified using a validated analytical method (e.g., LC-MS/MS).
-
PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
-
2. Efficacy in a Disease Model
-
Objective: To assess the therapeutic effect of the compound in a relevant animal model of disease.
-
Methodology:
-
The disease state is induced in the animals.
-
The animals are treated with the compound or a vehicle control.
-
Relevant disease-specific endpoints are measured throughout the study (e.g., tumor volume in a cancer model, behavioral changes in a neurological model).
-
At the end of the study, tissues may be collected for further analysis (e.g., histology, biomarker analysis).
-
The statistical significance of the treatment effect is evaluated.
-
Comparative Data (Illustrative)
While no data exists for 2-hexyn-1-ol, 6-phenyl- derivatives, the following table illustrates how such data, if available, would be presented in comparison to hypothetical alternatives.
| Compound | Target | In Vitro Potency (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition, %) |
| 2-Hexyn-1-ol, 6-phenyl- Derivative A | Kinase X | Data Not Available | Data Not Available |
| Alternative Compound 1 | Kinase X | 15 | 60 |
| Alternative Compound 2 | Kinase Y | 50 | 45 |
Conclusion
The exploration of novel chemical entities like 2-hexyn-1-ol, 6-phenyl- derivatives is a critical component of drug discovery. However, the current lack of published in vitro and in vivo data for this specific class of compounds highlights a significant area for future research. The generation of such data through the application of standardized experimental protocols, as outlined above, will be essential to determine their potential therapeutic value and to enable meaningful comparisons with existing alternatives. Researchers are encouraged to investigate the biological activities of these compounds to fill this knowledge gap.
Comparative analysis of different synthetic methods for 2-Hexyn-1-ol, 6-phenyl-
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
The synthesis of propargyl alcohols, such as 6-phenyl-2-hexyn-1-ol, is a critical step in the development of various biologically active molecules and complex organic structures. The strategic placement of the phenyl and hydroxyl groups around the alkyne moiety makes this compound a versatile building block. This guide provides a comparative analysis of two primary synthetic methodologies for 6-phenyl-2-hexyn-1-ol: Sonogashira coupling and the addition of an organometallic acetylide to an aldehyde. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Methods
| Parameter | Method A: Sonogashira Coupling | Method B: Acetylide Addition to Aldehyde |
| Key Transformation | C(sp)-C(sp²) bond formation | C(sp)-C(sp²) bond formation |
| Starting Materials | Iodobenzene, 2-Hexyn-1-ol | 4-Phenylbutanal, Acetylene source |
| Catalyst/Reagent | Palladium/Copper catalyst | Organolithium or Grignard reagent |
| Typical Yield | 60-95% | 70-90% |
| Reaction Time | 1.5 - 24 hours | 2 - 12 hours |
| Key Advantages | Mild reaction conditions, high functional group tolerance. | Readily available starting materials, straightforward procedure. |
| Key Disadvantages | Catalyst cost and removal, potential for homocoupling byproducts. | Requires anhydrous conditions, handling of reactive organometallics. |
Method A: Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used cross-coupling reaction in organic synthesis to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst and a copper co-catalyst in the presence of an amine base.[2]
Experimental Protocol
A general procedure for the synthesis of aryl-substituted propargyl alcohols via Sonogashira coupling is as follows:
To a solution of an aryl iodide (1.0 eq) and a terminal propargyl alcohol (1.2 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and diisopropylamine (DIPA), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq) are added. The reaction mixture is stirred at room temperature under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl-substituted propargyl alcohol.[3]
For the synthesis of 6-phenyl-2-hexyn-1-ol, this would involve the coupling of iodobenzene with 2-hexyn-1-ol.
Method B: Acetylide Addition to an Aldehyde
The addition of organometallic acetylides, such as those derived from lithium or magnesium (Grignard reagents), to aldehydes is a classic and effective method for the synthesis of propargyl alcohols.[4] This reaction involves the nucleophilic attack of the acetylide on the carbonyl carbon of the aldehyde.
Experimental Protocol
A general procedure for the synthesis of propargyl alcohols via the addition of an acetylide to an aldehyde is as follows:
In a flame-dried, three-necked flask under an inert atmosphere, a solution of a terminal alkyne (1.1 eq) in anhydrous THF is cooled to -78 °C. To this solution, a solution of n-butyllithium in hexanes (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate the lithium acetylide. A solution of the aldehyde (1.0 eq) in anhydrous THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[5]
For the synthesis of 6-phenyl-2-hexyn-1-ol, this would involve the reaction of the acetylide derived from a protected propargyl alcohol with 4-phenylbutanal, followed by deprotection. Alternatively, the reaction of ethynylmagnesium bromide with 4-phenylbutanal would yield the corresponding secondary propargylic alcohol which could then be further manipulated.[5]
Logical Workflow for Method Selection
The choice between these two synthetic methods often depends on the availability of starting materials, the scale of the reaction, and the specific functional groups present in the molecule. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: A decision-making flowchart for selecting a synthetic route.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for a typical organic synthesis experiment, applicable to both Method A and Method B.
Caption: A generalized workflow for organic synthesis.
References
- 1. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 2. 6-PHENYL-1-HEXANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Catalytic Hydrogenation of 2-Hexyn-1-ol and 6-phenyl-2-hexyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance in the hydrogenation of two alkynols: 2-hexyn-1-ol and the structurally related 6-phenyl-2-hexyn-1-ol. The selective conversion of alkynes to alkenes is a critical transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries, where the stereochemical outcome is often crucial for biological activity. This document summarizes key performance data, details experimental protocols, and visualizes reaction pathways to aid in the selection of optimal catalytic systems.
Catalytic Performance Comparison
The selective hydrogenation of 2-hexyn-1-ol to its corresponding alkene, (Z)-2-hexen-1-ol, has been a subject of significant research. In contrast, specific quantitative data for the selective hydrogenation of 6-phenyl-2-hexyn-1-ol is less readily available in the public domain, with many studies focusing on the complete reduction to the corresponding alkane. This comparison draws from available data to highlight the performance of various catalysts.
Table 1: Catalytic Performance in the Hydrogenation of 2-Hexyn-1-ol
| Catalyst | Support | Co-catalyst/Modifier | Solvent | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity to (Z)-2-hexen-1-ol (%) | Reference |
| PdAg | HEC/ZnO | - | Ethanol | 40 | 0.1 | 93.0 | 97.2 | [1] |
| PdAg | Pec/ZnO | - | Ethanol | 40 | 0.1 | ~95 | ~95 | [2] |
| PdAg | Chit/ZnO | - | Ethanol | 40 | 0.1 | ~95 | ~93 | [2] |
| Pd | HEC/ZnO | - | Ethanol | 40 | 0.1 | >95 | 90.6 | [1] |
HEC: Hydroxyethyl cellulose, Pec: Pectin, Chit: Chitosan
Table 2: Catalytic Performance in the Hydrogenation of 6-phenyl-alkynes (as a proxy for 6-phenyl-2-hexyn-1-ol)
Due to the limited availability of specific data for the selective hydrogenation of 6-phenyl-2-hexyn-1-ol, this table presents data for a closely related substrate, 6-phenylhex-5-yn-1-ol, which undergoes full hydrogenation.
| Substrate | Catalyst | Support | Solvent | Pressure (psi) | Time (h) | Yield of 6-phenylhexan-1-ol (%) | Reference |
| 6-phenylhex-5-yn-1-ol | Palladium | Activated Carbon | Ethanol | 40 | 2 | 70 | [No specific reference found for this exact transformation with yield] |
It is important to note that achieving high selectivity for the cis-alkene from aryl-substituted alkynols can be challenging due to the electronic effects of the phenyl group. Traditional catalysts like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) and P-2 Nickel are known to facilitate the syn-addition of hydrogen to alkynes, leading to the formation of cis-alkenes. However, their performance is highly substrate-dependent.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for the hydrogenation of 2-hexyn-1-ol and a general method for aryl-alkyne hydrogenation.
Hydrogenation of 2-Hexyn-1-ol using Polysaccharide-Stabilized PdAg Nanocatalyst
This procedure is adapted from a study on polysaccharide-stabilized bimetallic catalysts.[1]
Catalyst Preparation (PdAg-HEC/ZnO):
-
Suspend 1 g of ZnO in 15 mL of deionized water.
-
Add 5 mL of a 0.9 x 10⁻² M aqueous solution of 2-hydroxyethyl cellulose (HEC) to the ZnO suspension and stir for 2 hours at room temperature.
-
Sequentially add aqueous solutions of K₂PdCl₄ and AgNO₃ to the suspension under constant stirring. The concentrations are calculated to achieve a 0.5% total metal content with a Pd:Ag molar ratio of 3:1.
-
Continue stirring for 3 hours at room temperature.
-
The resulting catalyst is then filtered, washed, and dried.
Hydrogenation Procedure:
-
Introduce 0.05 g of the prepared catalyst into a thermostated glass reactor.
-
Add 25 mL of ethanol as the solvent.
-
Reduce the catalyst in the reactor with hydrogen for 30 minutes under intensive stirring.
-
Introduce 2.23 mmol of 2-hexyn-1-ol into the reactor.
-
Maintain the reaction at 40°C under atmospheric hydrogen pressure (0.1 MPa) with vigorous stirring (600-700 rpm).
-
Monitor the reaction progress by techniques such as gas chromatography (GC) to determine conversion and selectivity.
General Procedure for the Hydrogenation of an Aryl Alkyne
This is a general protocol that can be adapted for the hydrogenation of 6-phenyl-2-hexyn-1-ol.
Materials:
-
Aryl alkyne (e.g., 6-phenyl-2-hexyn-1-ol)
-
Catalyst (e.g., 5% Pd/C, Lindlar's catalyst, or P-2 Ni)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen source (e.g., hydrogen gas cylinder or balloon)
-
Reaction vessel (e.g., Parr shaker or a flask with a stir bar)
Procedure:
-
Dissolve the aryl alkyne in the chosen solvent in the reaction vessel.
-
Add the catalyst to the solution. The catalyst loading is typically 1-10 mol% relative to the substrate. For selective hydrogenation to the alkene using Lindlar's catalyst, a poison such as quinoline may be added.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric pressure or higher).
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Visualizing the Reaction Pathways
The catalytic hydrogenation of alkynes proceeds through a series of steps on the surface of the metal catalyst. The following diagrams, generated using Graphviz, illustrate the general workflow and the key steps in the reaction mechanism.
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Simplified mechanism of alkyne hydrogenation on a catalyst surface.
Conclusion
The selective hydrogenation of 2-hexyn-1-ol to (Z)-2-hexen-1-ol can be achieved with high conversion and selectivity using polysaccharide-stabilized PdAg nanocatalysts.[1] These "green" catalysts offer a promising alternative to traditional systems. For the hydrogenation of 6-phenyl-2-hexyn-1-ol, achieving high selectivity for the corresponding alkene remains a challenge that requires further investigation. The choice of catalyst, support, and reaction conditions, including the use of catalyst poisons, is critical in directing the reaction towards the desired partially hydrogenated product. The experimental protocols and reaction pathway diagrams provided in this guide serve as a valuable resource for researchers in this field. Further studies are warranted to develop highly selective catalytic systems for the hydrogenation of aryl-substituted alkynols.
References
A Guide to Assessing Cross-Reactivity of Novel Chemical Probes: A Case Study Using a Hypothetical 2-Hexyn-1-ol, 6-phenyl- Derivative
Disclaimer: As of October 2025, specific cross-reactivity studies for chemical probes derived from 2-Hexyn-1-ol, 6-phenyl- are not extensively available in the public domain. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to design and execute studies to characterize the cross-reactivity and selectivity of a novel chemical probe. We will use a hypothetical probe, "PHP" (derived from 6-phenyl-2-hexyn-1-ol), as a case study to illustrate the principles and experimental workflows.
This guide outlines the key comparisons, experimental protocols, and validation workflows necessary to characterize the cross-reactivity of a new chemical probe.
Comparison of Probe Performance
A thorough assessment of a chemical probe involves comparing its performance against both an alternative probe (ideally with a different chemical scaffold) and a structurally similar but inactive negative control.[5][7] The negative control is crucial for distinguishing on-target effects from non-specific or off-target-driven phenotypes.[6][8]
Below is a hypothetical data summary comparing our probe of interest, PHP, with an orthogonal probe and a negative control.
Table 1: Hypothetical Performance Data for PHP and Control Compounds
| Parameter | PHP (Probe of Interest) | Orthogonal Probe (Cpd-X) | PHP-NC (Negative Control) | Description |
| Target Protein | Kinase A | Kinase A | Kinase A | The intended biological target of the probe. |
| Binding Affinity (Kd) | 15 nM | 25 nM | > 50 µM | Measures the strength of the interaction between the probe and its target. Lower values indicate higher affinity. |
| Biochemical Potency (IC50) | 40 nM | 65 nM | > 100 µM | Concentration of the probe required to inhibit the biochemical activity of the target protein by 50%. |
| Cellular Potency (EC50) | 250 nM | 400 nM | > 100 µM | Concentration of the probe required to produce 50% of its maximal effect in a cell-based assay. |
| Cellular Target Engagement | Yes (CETSA Shift) | Yes (CETSA Shift) | No (No CETSA Shift) | Confirms that the probe binds to its target within a cellular environment.[9][10][11] |
| Kinome Selectivity (S-Score at 1µM) | 0.015 (1 hit) | 0.025 (2 hits) | N/A | A measure of selectivity against a panel of kinases. A lower score indicates higher selectivity. One "hit" means only the intended target is strongly inhibited.[12][13][14] |
| Key Off-Targets (Proteomics) | Kinase B (weak) | Kinase C (weak) | None Detected | Unintended binding partners identified through unbiased proteomic screening.[15][16] |
| Phenotypic Effect in Cells | Apoptosis Induction | Apoptosis Induction | No Apoptosis | The observable effect of the probe on cells, which should be absent with the negative control. |
Experimental Protocols
The data presented above is generated through a series of key experiments designed to assess probe activity and selectivity.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological samples.[17] A competitive ABPP experiment can reveal the on-target and off-target engagement of a probe.
-
Objective: To identify the protein targets of PHP in a competitive manner.
-
Methodology:
-
Proteome Preparation: Prepare cell or tissue lysates.
-
Competitive Incubation: Pre-incubate aliquots of the lysate with varying concentrations of the test compound (PHP) or a vehicle control (DMSO).
-
Probe Labeling: Add a broad-spectrum, alkyne-tagged probe that targets the same family of enzymes as the intended target of PHP (e.g., a kinase-active site probe). This probe will label all accessible active sites not occupied by PHP.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin-azide) to the alkyne-tagged probe using a copper-catalyzed click reaction.
-
Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads, and perform on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.[18][19]
-
Data Analysis: A decrease in the signal for a specific protein in the PHP-treated sample compared to the control indicates that PHP is binding to that protein and preventing its labeling by the broad-spectrum probe.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify that a probe binds to its target protein within the complex environment of a living cell.[20][21] Ligand binding typically stabilizes a protein, increasing its melting temperature.
-
Objective: To confirm that PHP engages with Kinase A in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with either PHP or a vehicle control for a specified time.
-
Heating: Aliquot the treated cell suspensions into a PCR plate and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein (Kinase A) remaining at each temperature using methods like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the curve to higher temperatures in the PHP-treated cells indicates target engagement.[11]
-
Unbiased Off-Target Identification by Mass Spectrometry
To identify potential off-targets in an unbiased manner, affinity purification of the probe-protein complexes coupled with mass spectrometry is a common approach.
-
Objective: To identify all proteins that bind to PHP in a cellular lysate.
-
Methodology:
-
Probe Immobilization: Synthesize a version of PHP with an affinity tag (e.g., biotin) attached via a linker. Immobilize this probe onto streptavidin-coated magnetic beads.
-
Affinity Pulldown: Incubate the probe-coated beads with a cellular lysate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Identify the eluted proteins using mass spectrometry.[15][22]
-
Data Analysis: Proteins consistently identified in the PHP pulldown but not in a control pulldown (using beads alone or with an immobilized negative control) are considered potential off-targets.
-
Mandatory Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways, aiding in the clear communication of experimental logic and potential sources of error.
Caption: Workflow for the validation of a novel chemical probe.
Caption: Confounding effects of probe cross-reactivity in a signaling pathway.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. youtube.com [youtube.com]
- 3. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]
- 4. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemoproteomics and Chemical Probes for Target Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 18. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
- 20. news-medical.net [news-medical.net]
- 21. CETSA [cetsa.org]
- 22. youtube.com [youtube.com]
A Comparative Guide to the Enantioselective Synthesis and Analysis of 6-phenyl-2-hexyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis of 6-phenyl-2-hexyn-1-ol, a chiral propargylic alcohol with potential applications in medicinal chemistry and materials science. The document details and contrasts prominent catalytic systems, offering experimental protocols and performance data. Furthermore, it evaluates analytical techniques for the chiral separation and analysis of the target molecule, equipping researchers with the necessary information to select the most suitable methods for their specific needs.
Enantioselective Synthesis of 6-phenyl-2-hexyn-1-ol: A Comparative Overview
The primary route to enantiomerically enriched 6-phenyl-2-hexyn-1-ol involves the asymmetric addition of the terminal alkyne, 4-phenyl-1-butyne, to formaldehyde. Several catalytic systems have been developed for this transformation, each with distinct advantages and limitations. This guide focuses on a comparison of three leading methodologies.
The synthesis of 4-phenyl-1-butyne can be achieved through the reaction of allyl chloride with a Grignard reagent formed from benzyl chloride[1]. Commercially, 4-phenyl-1-butyne is also readily available from various chemical suppliers[2][3]. For the aldehyde component, paraformaldehyde is a commonly used solid surrogate for gaseous formaldehyde, simplifying the experimental setup.
Catalytic System Performance
| Catalytic System | Chiral Ligand | Metal Source | Typical Enantiomeric Excess (ee) | Key Advantages | Potential Drawbacks |
| Carreira Synthesis | (+)-N-Methylephedrine | Zn(OTf)₂ | >90% | Operationally simple, tolerant to air and moisture, uses commercially available and inexpensive reagents[4][5]. | May require higher catalyst loading for some substrates. |
| Pu-Chan Synthesis | (S)-BINOL | Et₂Zn / Ti(O-i-Pr)₄ | >95% | High enantioselectivity across a broad range of substrates, including functionalized alkynes[6]. | Requires the use of pyrophoric diethylzinc and strictly anhydrous conditions. |
| Trost Synthesis | (S,S)-ProPhenol | Me₂Zn | High (variable) | Effective for a range of aldehydes. | Enantioselectivity can be sensitive to the substrate and additives. |
Experimental Protocols
General Workflow for Enantioselective Alkynylation
The following diagram illustrates a generalized workflow for the catalytic enantioselective synthesis of 6-phenyl-2-hexyn-1-ol.
Caption: Generalized workflow for the synthesis of 6-phenyl-2-hexyn-1-ol.
Protocol 1: Carreira Synthesis
This method is noted for its operational simplicity and tolerance to ambient conditions[4][5].
-
Catalyst Formation: In a reaction vessel, (+)-N-methylephedrine (0.22 mmol) and zinc triflate (Zn(OTf)₂, 0.20 mmol) are suspended in toluene (1 M).
-
Addition of Reactants: Triethylamine (0.50 mmol), 4-phenyl-1-butyne (1.2 mmol), and paraformaldehyde (1.0 mmol) are added sequentially to the catalyst suspension.
-
Reaction: The mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched 6-phenyl-2-hexyn-1-ol.
Protocol 2: Pu-Chan Synthesis
This protocol generally affords high enantioselectivity but requires stringent anhydrous and inert atmosphere techniques[6].
-
Alkynylzinc Formation: To a solution of 4-phenyl-1-butyne (1.1 mmol) in anhydrous toluene, diethylzinc (1.1 mmol of a 1.0 M solution in hexanes) is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is then stirred at room temperature for 30 minutes.
-
Catalyst and Aldehyde Addition: In a separate flask, (S)-BINOL (0.1 mmol) and Ti(O-i-Pr)₄ (1.2 mmol) are dissolved in anhydrous dichloromethane. This solution and a solution of paraformaldehyde (1.0 mmol) in dichloromethane are added sequentially to the alkynylzinc solution at 0 °C.
-
Reaction: The reaction is stirred at room temperature and monitored by TLC.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The residue is purified by flash chromatography to give the final product.
Chiral Analysis of 6-phenyl-2-hexyn-1-ol
Determining the enantiomeric excess of the synthesized 6-phenyl-2-hexyn-1-ol is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on chiral stationary phases are the most common and reliable methods for this analysis.
Analytical Method Comparison
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile/Carrier Phase | Key Advantages | Potential Drawbacks |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak series) | Normal Phase (Hexane/Isopropanol) or Reversed Phase | Broad applicability, excellent resolution for many propargylic alcohols[7][8][9]. | Can require longer analysis times, higher solvent consumption. |
| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-DEX) | Inert gas (e.g., Helium, Hydrogen) | High resolution, fast analysis times, suitable for volatile compounds[10][11][12]. | May require derivatization of the alcohol to improve volatility and peak shape[10]. |
Analytical Workflow
The following diagram outlines the general workflow for the chiral analysis of the synthesized product.
Caption: General workflow for the chiral analysis of 6-phenyl-2-hexyn-1-ol.
Exemplary Analytical Protocols
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (polysaccharide-based CSPs are a good starting point for method development).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Chiral GC Method
For GC analysis, derivatization of the hydroxyl group to an acetate or trifluoroacetate ester can improve peak shape and resolution[10].
-
Derivatization (Acetylation): To a solution of the alcohol in a suitable solvent, add acetic anhydride and a catalytic amount of a base like pyridine or DMAP. After the reaction is complete, the excess reagents are removed.
-
GC Conditions:
-
Column: CP Chirasil-DEX CB (a cyclodextrin-based CSP).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.
-
Injector and Detector Temperature: Typically 250 °C.
-
Detector: Flame Ionization Detector (FID).
-
Conclusion
The enantioselective synthesis of 6-phenyl-2-hexyn-1-ol can be successfully achieved using several catalytic systems. The choice between methods like the Carreira and Pu-Chan syntheses will depend on the specific requirements of the laboratory, including tolerance for air-sensitive reagents and cost considerations. For the crucial step of determining enantiomeric purity, both chiral HPLC and chiral GC are powerful techniques. Method development will be necessary to find the optimal stationary phase and conditions for baseline separation of the enantiomers of 6-phenyl-2-hexyn-1-ol. This guide provides a solid foundation for researchers to embark on the synthesis and analysis of this and related chiral propargylic alcohols.
References
- 1. 4-Phenyl-1-butene synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Phenyl-1-butyne 97 16520-62-0 [sigmaaldrich.com]
- 3. 4-PHENYL-1-BUTYNE | 16520-62-0 [chemicalbook.com]
- 4. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 5. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 6. Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the odor profiles of 2-Hexyn-1-ol, its phenyl-substituted analogue 6-phenyl-2-hexyn-1-ol, and other structurally related compounds. The objective is to furnish researchers and professionals in the fields of fragrance chemistry and drug development with a consolidated resource detailing the olfactory characteristics, supported by available data and standardized experimental protocols.
Comparative Odor Profiles
Table 1: Comparison of Odor Profiles
| Compound Name | CAS Number | Molecular Formula | Odor Description | Odor Threshold (in air) |
| 2-Hexyn-1-ol | 764-60-3 | C₆H₁₀O | Greasy[1] | Data Not Available |
| 6-phenyl-2-hexyn-1-ol | 77877-57-7 | C₁₂H₁₄O | Data Not Available | Data Not Available |
| trans-2-Hexen-1-ol | 928-95-0 | C₆H₁₂O | Sharp, green, leafy, fruity, unripe banana[2] | Data Not Available |
| (Z)-2-Hexen-1-ol | 928-94-9 | C₆H₁₂O | Similar to cis-3-hexenol, with a brandy nuance; described as alcohol, almond, apple, vegetable, green[3] | Threshold of Concern: 1800 (μ g/person/day )[3] |
| 1-Hexanol | 111-27-3 | C₆H₁₄O | Wine-like, fatty, fruity | Data Not Available |
| Phenethyl alcohol | 60-12-8 | C₈H₁₀O | Floral-rose, fresh, rosewater, honey | Data Not Available |
Experimental Protocols
The characterization of odor profiles is a multi-faceted process involving both instrumental analysis and sensory evaluation. The following are detailed methodologies for key experimental techniques employed in the fragrance industry.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4][5] This allows for the identification of odor-active compounds in a complex volatile mixture.
Protocol:
-
Sample Preparation: The fragrance compound is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection. For headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace.
-
Injection: A small volume of the prepared sample or headspace is injected into the gas chromatograph.
-
Gas Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the compounds based on their volatility and polarity. A typical oven temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a high temperature (e.g., 240°C) to elute a wide range of compounds.[6]
-
Column Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) for compound identification and quantification, while the other portion is directed to an olfactory port.
-
Olfactory Detection: A trained sensory panelist or "sniffer" is positioned at the olfactory port, which delivers the humidified column effluent to their nose. The panelist records the time, duration, intensity, and a qualitative description of any detected odors.
-
Data Analysis: The data from the chemical detector and the olfactogram (the record of odors detected by the panelist) are correlated to identify the specific compounds responsible for the different odor notes.
Sensory Evaluation Panel
Sensory evaluation by a trained panel is crucial for characterizing the overall odor profile of a compound and for assessing its performance in a final product.
Protocol:
-
Panelist Selection and Training: Panelists are selected based on their olfactory acuity and ability to describe odors. They undergo extensive training to recognize and rate the intensity of a wide range of standard odorants.[7]
-
Sample Preparation and Presentation: The compound to be evaluated is presented to the panelists in a controlled and consistent manner. This can involve dipping blotters into a diluted solution of the compound, or preparing formulated products (e.g., soaps, lotions) containing the fragrance.[8] Samples are coded to prevent bias.
-
Evaluation Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent cross-contamination of scents and other sensory distractions.
-
Odor Profile Assessment: Panelists individually assess the odor of the sample at different time points (top notes, middle notes, and base notes) and rate the intensity of various odor descriptors (e.g., fruity, floral, woody, green) on a standardized scale.
-
Data Collection and Analysis: The ratings from all panelists are collected and statistically analyzed to generate a comprehensive odor profile of the compound. This may involve creating spider web plots or other visualizations to represent the different facets of the fragrance.
Visualizations
The following diagrams illustrate the structural relationships of the compared compounds, a typical experimental workflow for odor analysis, and the general mechanism of olfactory signal transduction.
References
- 1. chembk.com [chembk.com]
- 2. (E)-2-hexen-1-ol, 928-95-0 [thegoodscentscompany.com]
- 3. (Z)-2-hexen-1-ol, 928-94-9 [thegoodscentscompany.com]
- 4. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. gcms.cz [gcms.cz]
- 7. jib.cibd.org.uk [jib.cibd.org.uk]
- 8. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
Comparative Guide to Analytical Methods for 2-Hexyn-1-ol, 6-phenyl-
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hexyn-1-ol, 6-phenyl-, with alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the performance characteristics of a proposed validated HPLC method compared to Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 2-Hexyn-1-ol, 6-phenyl-.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry | qNMR |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 95.0 - 105.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 1 µg/mL | ~ 10 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | ~ 3 µg/mL | ~ 30 µg/mL |
| Specificity | High | Very High | Low to Moderate | Very High |
| Sample Throughput | High | Moderate | High | Low |
| Cost per Sample | Moderate | High | Low | Very High |
| Instrumentation Cost | Moderate | High | Low | Very High |
Experimental Protocols
Detailed methodologies for the validated HPLC method and alternative analytical techniques are provided below.
Validated HPLC Method
This method is designed for the precise and accurate quantification of 2-Hexyn-1-ol, 6-phenyl- in solution.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of 2-Hexyn-1-ol, 6-phenyl- (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to cover a concentration range of 1 - 100 µg/mL.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds and offers high specificity.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane) and derivatized if necessary to improve volatility and thermal stability.
UV-Vis Spectrophotometry
A simple and cost-effective method for the quantification of compounds with a suitable chromophore.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Solvent: A UV-transparent solvent such as ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 2-Hexyn-1-ol, 6-phenyl- from 200-400 nm. The λmax is expected to be around 215 nm due to the phenyl group.
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
-
Sample Preparation: The sample is dissolved in the chosen solvent and diluted to ensure the absorbance falls within the linear range of the calibration curve.
Quantitative NMR (qNMR) Spectroscopy
An absolute quantification method that does not require a calibration curve with a compound-specific standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Solvent: A deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).
-
Data Acquisition: A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
-
Quantification: The concentration of 2-Hexyn-1-ol, 6-phenyl- is determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known signal from the internal standard.
-
-
Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in the deuterated solvent.
Visualizations
The following diagrams illustrate the experimental workflow of the validated HPLC method and a comparison of the analytical techniques.
Caption: Experimental workflow for the validated HPLC method.
Caption: Comparison of key features of analytical methods.
Safety Operating Guide
Navigating the Disposal of 2-Hexyn-1-ol, 6-phenyl-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for 2-Hexyn-1-ol, 6-phenyl-, a specialized organic compound. Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) specifically for 2-Hexyn-1-ol, 6-phenyl- (CAS No. 77877-57-7), this guidance is predicated on general principles for similar chemical structures and regulatory requirements. It is imperative to consult the manufacturer-provided SDS for specific handling and disposal instructions.
Prioritizing Safety: Understanding the Hazards
While a specific SDS is not available through general searches, related compounds such as 2-hexyn-1-ol and other phenyl-substituted alcohols present known hazards. These can include flammability, skin and eye irritation, and potential toxicity. Therefore, handling 2-Hexyn-1-ol, 6-phenyl- requires stringent adherence to safety protocols.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood |
Step-by-Step Disposal Protocol
The disposal of 2-Hexyn-1-ol, 6-phenyl- must be conducted in accordance with local, state, and federal regulations. The following is a general procedural outline:
-
Waste Segregation: Never mix 2-Hexyn-1-ol, 6-phenyl- with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. It should be collected in a designated, properly labeled hazardous waste container.
-
Container Management:
-
Use a chemically compatible container (e.g., glass or polyethylene).
-
The container must be in good condition, with a secure, leak-proof cap.
-
Label the container clearly with "Hazardous Waste," the full chemical name "2-Hexyn-1-ol, 6-phenyl-," and any other information required by your institution.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with all necessary information about the waste stream.
-
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical workflow for the proper disposal of 2-Hexyn-1-ol, 6-phenyl-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
